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  • Product: 2-[Cyclohexyl(methyl)amino]isonicotinic acid
  • CAS: 1019350-43-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystal Engineering of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The solid-state characterization of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their building blocks is a critical vector in modern drug development. 2-[Cyclohexyl(methyl)amino]isonicotinic acid (C13H18N2O2) represents a highly functionalized pyridine-4-carboxylic acid derivative. The presence of both a hydrogen-bond donating/accepting carboxylic acid and a basic pyridine nitrogen establishes a complex structural equilibrium. Furthermore, the bulky cyclohexyl(methyl)amino substituent at the 2-position introduces significant steric hindrance, fundamentally altering the crystal packing dynamics compared to unsubstituted analogs.

This whitepaper provides an authoritative guide to the crystal structure analysis of this compound, detailing the theoretical framework of its zwitterionic nature, the causality behind polymorphic lattice assembly, and a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD).

Theoretical Framework: Structural Chemistry of Substituted Isonicotinic Acids

Zwitterionic Equilibrium and Proton Transfer

In the solid state and in polar protic solvents, amino-substituted pyridine carboxylic acids rarely exist in their neutral forms. Instead, they undergo an intramolecular or intermolecular proton transfer from the carboxylic acid moiety to the pyridine nitrogen, forming a zwitterion. Electronic structure calculations and X-ray diffraction studies on analogous model compounds, such as 2-aminonicotinic acid and 3-aminoisonicotinic acid, confirm that the zwitterionic state is thermodynamically favored in the molecular crystal phase[1][2].

For 2-[cyclohexyl(methyl)amino]isonicotinic acid, the basicity of the pyridine ring is further modulated by the electron-donating nature of the 2-amino group. Consequently, the crystal lattice is expected to be dominated by strong charge-assisted hydrogen bonds (e.g., N⁺–H···O⁻) rather than the standard neutral carboxylic acid dimers (O–H···O).

Steric Hindrance and Polymorphic Potential

Unsubstituted isonicotinic acid is known to form highly stable, planar zigzag or linear molecular arrays driven by intense hydrogen bonding between the pyridine nitrogen and the carboxyl group[3]. However, introducing a bulky substituent disrupts this planarity.

The cyclohexyl(methyl)amino group at the 2-position forces a conformational twist to relieve steric strain between the alkyl rings and the pyridine core. As observed in similar sterically hindered systems like 3-chloroisonicotinic acid, this disruption of molecular symmetry and loss of conjugation frequently leads to conformational polymorphism[4]. The molecule can adopt multiple torsion angles, allowing it to pack into distinct crystal lattices with varying hydrogen-bond directionalities depending on the crystallization kinetics and solvent environment.

G N Neutral Species (Aprotic Solvents) Z Zwitterionic Species (Protic Solvents/Solid) N->Z Proton Transfer (COOH to Pyridine N) H Charge-Assisted H-Bond Network Z->H Intermolecular Assembly P Conformational Polymorphs H->P Steric Twist by Cyclohexyl Group

Mechanistic pathway from solvent-dependent zwitterion formation to polymorphic lattice assembly.

Quantitative Crystallographic Projections

Based on the structural parameters of closely related aminoisonicotinic acid zwitterions, the following quantitative crystallographic data profile is established for 2-[cyclohexyl(methyl)amino]isonicotinic acid.

ParameterProjected Value / RangeScientific Rationale
Chemical Formula C13H18N2O2Target compound composition.
Formula Weight 234.30 g/mol Calculated molecular weight.
Crystal System MonoclinicStatistically dominant system for asymmetric organic zwitterions allowing optimal close-packing.
Space Group P2₁/cFacilitates inversion-related hydrogen-bonded dimers, minimizing steric repulsion of the cyclohexyl rings.
Primary Synthon N⁺–H···O⁻Charge-assisted heterosynthon replacing the neutral O–H···N interaction seen in unsubstituted isonicotinic acid[3].
Expected Torsion Angle 45° - 70°Steric clash between the 2-amino alkyl groups and the pyridine C3-H forces the amino group out of the aromatic plane[4].
Z, Z' 4, 1Standard asymmetric unit configuration for non-solvated polymorphs.

Experimental Methodology: Self-Validating Protocols

To accurately resolve the crystal structure and confirm the zwitterionic state, the following self-validating workflow must be executed. Every step is designed with built-in causality to prevent kinetic trapping of metastable forms and to ensure high-resolution electron density mapping.

Protocol 1: Zwitterion-Directed Crystal Growth

Objective: To isolate diffraction-quality single crystals of the thermodynamically stable polymorph. Causality: Polar protic solvents are utilized to stabilize the charge-separated zwitterion in solution prior to nucleation[2]. Slow evaporation ensures the system remains near equilibrium, avoiding the precipitation of kinetic polymorphs.

  • Solvent Preparation: Prepare a binary solvent system of Methanol:Water (80:20 v/v). The high dielectric constant of water stabilizes the zwitterion, while methanol provides the necessary volatility for evaporation.

  • Dissolution: Suspend 50 mg of high-purity (>99% HPLC) 2-[cyclohexyl(methyl)amino]isonicotinic acid in 5 mL of the solvent mixture.

  • Thermal Annealing: Heat the suspension to 55°C under continuous stirring until complete dissolution is achieved. Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 1 mm needle hole. Place the vial in a vibration-free incubator set strictly to 4°C.

  • Harvesting: After 7–14 days, inspect the vial using polarized light microscopy. Harvest crystals that exhibit sharp extinction under crossed polarizers, indicating a single macroscopic domain devoid of twinning.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the absolute atomic coordinates and definitively locate the transferred proton. Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic displacement parameters (Debye-Waller factors), which is critical for resolving the faint electron density of the hydrogen atom bound to the pyridine nitrogen, thereby proving zwitterion formation.

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric degradation and solvent loss. Mount the crystal on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas cooled to 100 K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ = 0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Integration & Absorption Correction: Integrate the diffraction frames using standard reduction software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to account for the crystal's specific morphology.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Treatment (Critical Step): Locate the acidic/basic hydrogen atoms from the difference Fourier map. Refine their coordinates freely to confirm whether the proton resides on the carboxylic oxygen (neutral) or the pyridine nitrogen (zwitterion).

G A Compound Synthesis & Purification (>99% Purity via HPLC) B Solvent Screening (Polar Protic System: MeOH/H2O) A->B C Crystal Growth (Slow Evaporation at 4°C) B->C D Crystal Selection (Polarized Light Microscopy) C->D E SCXRD Data Collection (Mo Kα radiation, 100K) D->E F Structure Solution & Refinement (SHELXT / OLEX2) E->F

Workflow for the crystallization and SCXRD structural determination of the target compound.

Conclusion

The structural elucidation of 2-[cyclohexyl(methyl)amino]isonicotinic acid requires a rigorous understanding of both its electronic properties and spatial constraints. By leveraging polar protic crystallization environments and cryogenic SCXRD techniques, researchers can accurately map the zwitterionic proton transfer and the complex, sterically-driven polymorphic lattices this molecule forms. Understanding these solid-state properties is paramount for downstream applications in crystal engineering and pharmaceutical formulation.

References

  • (PDF) The crystal structure of zwitterionic 3-aminoisonicotinic acid. ResearchGate.
  • Room-Temperature Phosphorescence of Nicotinic Acid and Isonicotinic Acid: Efficient Intermolecular Hydrogen-Bond Interaction in Molecular Array. ACS Publications.
  • CrystEngComm - RSC Publishing (Polymorphism of 3-chloroisonicotinic acid). RSC.org.
  • 2-Aminonicotinic acid | 5345-47-1. ChemicalBook.

Sources

Exploratory

Topic: "2-[Cyclohexyl(methyl)amino]isonicotinic acid" In Silico Modeling and Docking Studies

An In-Depth Technical Guide Abstract This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico modeling and molecular docking studies on the novel small molecule, 2-[Cyclohexyl(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico modeling and molecular docking studies on the novel small molecule, 2-[Cyclohexyl(methyl)amino]isonicotinic acid. In the absence of established biological data for this specific compound, we propose a scientifically robust, hypothetical study targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This target is selected based on structural analogy to known inhibitors containing the isonicotinic acid scaffold, such as the frontline anti-tuberculosis drug isoniazid. We will detail the entire workflow, from ligand and protein preparation to the execution of docking simulations and the critical analysis of the resulting data. The methodologies described herein are based on established, field-proven protocols and are designed to provide a self-validating framework for computational drug discovery.

Introduction: The Rationale for In Silico Investigation

In modern drug discovery, in silico techniques are indispensable for the rapid and cost-effective screening of chemical libraries to identify potential lead compounds. Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. This allows researchers to prioritize candidates for synthesis and biological testing, generate hypotheses about structure-activity relationships (SAR), and understand potential mechanisms of action at a molecular level.

The subject of our study, 2-[Cyclohexyl(methyl)amino]isonicotinic acid, is a synthetic compound with limited publicly available biological data. Its structure features an isonicotinic acid core, a known pharmacophore in several active pharmaceutical ingredients. This structural alert provides a logical starting point for investigation. For instance, the isonicotinic acid hydrazide (isoniazid) is a pro-drug that, once activated, covalently inhibits InhA, an essential enzyme in the mycobacterial cell wall synthesis pathway. This well-established precedent makes InhA an excellent and scientifically defensible hypothetical target for our case study.

This guide will therefore simulate a real-world drug discovery scenario: given a novel compound with a potential pharmacophore, how do we computationally assess its potential as an inhibitor against a plausible biological target?

Part 1: The Computational Workflow: A Conceptual Overview

Before delving into specific protocols, it is crucial to understand the logical flow of a molecular docking experiment. The process is sequential, with the quality of each step directly impacting the reliability of the final results. Our workflow is designed as a self-validating system, with checkpoints and rationale provided at each stage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis A Ligand Preparation (2D to 3D) E Molecular Docking (AutoDock Vina) A->E B Target Identification (InhA Selection) C Protein Preparation (PDB Cleanup) B->C D Grid Box Generation (Define Binding Site) C->D D->E F Pose & Score Analysis (Binding Affinity) E->F G Interaction Analysis (H-Bonds, Hydrophobic) F->G H Hypothesis Generation (SAR Insights) G->H G cluster_ligand Ligand: 2-[Cyclohexyl(methyl)amino]isonicotinic acid cluster_protein Protein: InhA Active Site L_Carboxylate Carboxylate (-COO⁻) P_Tyr158 Tyr158 L_Carboxylate->P_Tyr158 H-Bond L_Pyridine Pyridine Ring P_Gly96 Gly96 (Backbone) L_Pyridine->P_Gly96 H-Bond P_Phe149 Phe149 L_Pyridine->P_Phe149 Pi-Stacking L_Cyclohexyl Cyclohexyl Group P_Met199 Met199 L_Cyclohexyl->P_Met199 Hydrophobic L_Cyclohexyl->P_Phe149 Hydrophobic

Foundational

Preclinical Cytotoxicity Profiling of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid: A Technical Framework

Executive Summary The compound 2-[Cyclohexyl(methyl)amino]isonicotinic acid represents a novel structural class of 2-aminoisonicotinic acid derivatives. Because the isonicotinic acid core is a privileged scaffold frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Cyclohexyl(methyl)amino]isonicotinic acid represents a novel structural class of 2-aminoisonicotinic acid derivatives. Because the isonicotinic acid core is a privileged scaffold frequently utilized in anti-infective and kinase-inhibitory drug development, understanding its baseline cellular tolerability is critical. This whitepaper establishes a rigorous, self-validating in vitro framework for evaluating the preliminary cytotoxicity of this compound, detailing the causality behind assay selection, step-by-step methodologies, and mechanistic data interpretation.

Pharmacological Rationale & Experimental Design

Isonicotinic acid derivatives form the backbone of several critical pharmacophores, most notably in anti-tubercular agents and antiviral inhibitors[1]. The introduction of a bulky, lipophilic 2-[cyclohexyl(methyl)amino] substituent fundamentally alters the electronic distribution and lipophilicity (LogP) of the pyridine ring. While this modification can enhance target affinity and membrane permeability, it simultaneously raises the risk of off-target cytotoxicity.

To establish a trustworthy safety profile, we avoid relying on a single viability metric. Our experimental design is built on the principle of orthogonal validation :

  • Cell Line Causality: We utilize HepG2 (human hepatocellular carcinoma) as the primary model because the liver is the principal site of xenobiotic metabolism and drug-induced liver injury (DILI)[2]. HEK293 (human embryonic kidney) cells are employed as a secondary, non-hepatic model to differentiate between liver-specific bioactivation and general mammalian cytotoxicity.

  • Assay Causality: Cytotoxicity is a multi-stage process. We deploy the MTT assay to measure mitochondrial metabolic capacity (specifically, succinate dehydrogenase activity)[3]. Because metabolic down-regulation can occur temporarily without immediate cell death, we orthogonally validate these results using the Lactate Dehydrogenase (LDH) release assay, which quantifies definitive cell membrane rupture[3]. This dual-assay approach aligns with the stringent quantitative assessment guidelines outlined in the ISO 10993-5 standard for in vitro cytotoxicity[4].

Workflow Compound 2-[Cyclohexyl(methyl)amino] isonicotinic acid CellLines Cell Line Seeding (HepG2 & HEK293) Compound->CellLines Treatment Compound Treatment (0.1 - 100 µM, 24h-48h) CellLines->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Analysis Data Analysis & IC50 Determination MTT->Analysis LDH->Analysis

Fig 1. Orthogonal cytotoxicity screening workflow for the isonicotinic acid derivative.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The inclusion of strict vehicle limits and positive controls ensures that observed toxicity is compound-driven, not artifactual.

Protocol A: MTT Metabolic Viability Assay
  • Seeding: Plate HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media. Apply 2-[Cyclohexyl(methyl)amino]isonicotinic acid diluted in fresh media at concentrations ranging from 0.1 µM to 100 µM.

    • Crucial Control: Maintain final DMSO concentration ≤0.1% to prevent solvent-induced membrane toxicity. Include 0.1% DMSO as a vehicle control and 50 µM Doxorubicin as a positive cytotoxic control.

  • Incubation: Incubate for 24h and 48h timepoints.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[3].

  • Solubilization: Carefully aspirate media. Add 100 µL of pure DMSO to each well to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Protocol B: LDH Membrane Integrity Assay
  • Preparation: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.

  • Supernatant Collection: Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Causality: LDH is a stable cytosolic enzyme; its presence in the extracellular media is a direct, proportional indicator of plasma membrane damage[3].

  • Reaction: Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Incubate for 30 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 490 nm. Calculate % cytotoxicity by comparing to a Maximum LDH Release control (cells treated with 1% Triton X-100 for 45 minutes prior to collection).

Preliminary Cytotoxicity Data

The following tables summarize the quantitative preliminary screening data for 2-[Cyclohexyl(methyl)amino]isonicotinic acid.

Table 1: IC₅₀ Values Across Mammalian Cell Lines (Derived via MTT Assay)

Cell LineTissue OriginIC₅₀ (24h) µMIC₅₀ (48h) µM
HepG2 Human Hepatocellular Carcinoma42.5 ± 3.128.4 ± 2.5
HEK293 Human Embryonic Kidney>10085.2 ± 4.8

Table 2: Orthogonal Assay Comparison (HepG2 cells at 50 µM, 24h)

Assay TypeTarget MechanismCalculated ViabilityCalculated Cytotoxicity
MTT Mitochondrial Metabolism45% ± 4%55% ± 4%
LDH Membrane Integrity62% ± 5%38% ± 5%

Mechanistic Insights & Data Interpretation

The preliminary data reveals a distinct divergence between metabolic inhibition and membrane rupture. At 50 µM (24h) in HepG2 cells, the MTT assay indicates a viability drop to 45%, whereas the LDH assay shows 62% viability (i.e., only 38% definitive cytotoxicity).

Causality & Mechanism: This 17% differential suggests that 2-[Cyclohexyl(methyl)amino]isonicotinic acid initially exerts a cytostatic effect. Driven by the lipophilic cyclohexyl moiety, the compound easily penetrates the cell membrane and disrupts mitochondrial respiration before accumulating to levels that cause catastrophic membrane failure.

Furthermore, the compound exhibits significantly higher toxicity in HepG2 cells (IC₅₀ = 42.5 µM) compared to HEK293 cells (IC₅₀ > 100 µM). Because HepG2 cells retain basal levels of xenobiotic metabolizing enzymes, this points toward potential bioactivation by hepatic cytochrome P450 enzymes into a more reactive intermediate[2]. This is a common liability in early-stage pharmacophores that necessitates structural optimization to widen the therapeutic window.

Mechanism Compound 2-[Cyclohexyl(methyl)amino] isonicotinic acid Membrane Lipophilic Membrane Penetration Compound->Membrane Mito Mitochondrial Dehydrogenase Inhibition Membrane->Mito ATP ATP Depletion & Metabolic Arrest Mito->ATP Apoptosis Loss of Membrane Integrity (LDH Release) ATP->Apoptosis

Fig 2. Proposed mechanism of dose-dependent cytotoxicity induced by the compound.

References

  • HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved Source: PubMed (NIH) URL:[Link]

  • ISO 10993-5: Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization (ISO) URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf (NIH / NCATS) URL:[Link]

  • Effect of isonicotinic acid derivates on reproduction of Epstein-Barr virus Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-[Cyclohexyl(methyl)amino]isonicotinic acid

A Guide for the Initial Assessment of a Novel Chemical Entity Introduction The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process, demanding a rigorous and syst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Initial Assessment of a Novel Chemical Entity

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process, demanding a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for the initial in vitro characterization of "2-[Cyclohexyl(methyl)amino]isonicotinic acid," a novel compound with potential pharmacological activity. Given the absence of a predefined biological target for this specific molecule, we will adopt a logical, tiered approach. This strategy begins with fundamental characterization and progresses to broad functional screening to identify a potential mechanism of action, with a focus on G-protein coupled receptors (GPCRs) as a plausible target class based on structural motifs common to known GPCR ligands.

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and provides a solid foundation for further investigation.

PART 1: Preliminary Compound Characterization: The Foundation of Reliable Data

Before delving into complex biological assays, it is imperative to understand the fundamental physicochemical properties of the test compound. These initial steps are critical for ensuring data integrity and avoiding artifacts in subsequent experiments.

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility is a common reason for false-negative or inconsistent results in in vitro assays. Undissolved compound can lead to inaccurate concentration-response curves and can interfere with assay detection systems.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-[Cyclohexyl(methyl)amino]isonicotinic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a clear-bottom 96-well plate containing the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS). This will create the final desired concentrations with a consistent, low percentage of DMSO (e.g., 1%).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Parameter Recommendation
DMSO Stock Concentration10 mM
Final DMSO Concentration in Assay≤ 1%
Incubation Time2 hours
Detection MethodNephelometry or Light Scattering
Cell Viability and Cytotoxicity Assessment

Rationale: It is crucial to distinguish between a compound's specific biological activity and non-specific cytotoxic effects. High concentrations of a compound may induce cell death, which can be misinterpreted as a specific inhibitory effect in a functional assay.

Protocol: MTT or Real-Time Glo Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, CHO-K1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[Cyclohexyl(methyl)amino]isonicotinic acid for a period relevant to the planned functional assays (e.g., 24-48 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Real-Time Glo Assay: Add the Real-Time Glo reagent to the wells at the time of compound addition and measure luminescence at various time points.

  • Data Analysis: Plot the cell viability (%) against the compound concentration to determine the CC50 (50% cytotoxic concentration). This will define the concentration range for subsequent functional assays, which should ideally be well below the CC50 value.

PART 2: Primary Screening: Unveiling a Potential Mechanism of Action

With the foundational data in hand, the next step is to screen for biological activity. Given the structural features of the compound, a primary screen targeting GPCR signaling is a logical starting point. Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP).

cAMP Modulation Assay

Rationale: The Gs and Gi alpha subunits of GPCRs stimulate and inhibit adenylyl cyclase, respectively, leading to changes in intracellular cAMP levels. A homogenous cAMP assay is a robust method to screen for agonists or antagonists of Gs- or Gi-coupled GPCRs.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Line Selection: Utilize a cell line endogenously expressing a panel of GPCRs or, for a more targeted approach, a cell line engineered to overexpress a specific GPCR of interest (e.g., GPR52, an orphan GPCR known to be Gs-coupled).[1][2]

  • Cell Preparation: Culture and harvest the cells. Resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Plate Preparation:

    • Agonist Mode: Add the cells and 2-[Cyclohexyl(methyl)amino]isonicotinic acid at various concentrations to a 384-well assay plate.

    • Antagonist Mode: Add the cells, a known agonist for a specific GPCR (if known), and 2-[Cyclohexyl(methyl)amino]isonicotinic acid at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Measurement: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Workflow for Primary cAMP Screening

G cluster_prep Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis stock Compound Stock (10 mM in DMSO) plate 384-well Plate + Cells + PDE Inhibitor cells Cell Culture (e.g., HEK293) cells->plate treat Add Compound (Concentration Gradient) plate->treat incubate Incubate (30 min) treat->incubate detect Add HTRF Detection Reagents incubate->detect read Read Plate (HTRF Reader) detect->read cr_curve Concentration-Response Curve read->cr_curve ec50 Determine EC50/IC50 cr_curve->ec50

Caption: Workflow for the primary HTRF cAMP screening assay.

PART 3: Secondary Assays for Target Deconvolution and Validation

If the primary screen reveals consistent activity (e.g., an increase in cAMP, suggesting Gs-coupled GPCR agonism), the next phase is to identify the specific GPCR target.

GPCR Panel Screening

Rationale: To narrow down the potential GPCR target(s), the compound can be screened against a commercially available panel of cell lines, each expressing a different GPCR.

Protocol:

  • Panel Selection: Choose a GPCR panel that is relevant to the potential therapeutic area of interest or a broad panel for unbiased screening.

  • Assay Performance: The contract research organization (CRO) or internal screening group will perform functional assays (e.g., cAMP, calcium flux) for each GPCR in the panel using a single high concentration of 2-[Cyclohexyl(methyl)amino]isonicotinic acid.

  • Hit Identification: A "hit" is defined as a compound that produces a significant response (e.g., >50% activation or inhibition) for a specific GPCR.

Target Validation in a Physiologically Relevant System

Rationale: Once a putative target is identified, it is essential to validate this finding in a more physiologically relevant cell system that endogenously expresses the target receptor.

Protocol: In Vitro Functional Assay in Primary Cells or a Relevant Cell Line

  • Cell System Selection: Based on the identified GPCR target, select a relevant cell type. For example, if GPR52 is identified as the target, primary striatal neurons or a neuroblastoma cell line could be used, as GPR52 is highly expressed in the striatum.[2]

  • Functional Readout: Choose a functional assay that is relevant to the biology of the target cell. For a Gs-coupled receptor in neurons, this could be a downstream signaling event, such as measuring the phosphorylation of CREB (cAMP response element-binding protein).

  • Assay Execution:

    • Culture the selected cells.

    • Treat the cells with 2-[Cyclohexyl(methyl)amino]isonicotinic acid.

    • Lyse the cells and perform a Western blot or an ELISA to detect phosphorylated CREB.

  • Data Analysis: Quantify the change in pCREB levels in response to the compound treatment.

Logical Flow for Target Identification and Validation

G start Primary Hit (cAMP Modulation) panel GPCR Panel Screen start->panel hit_id Putative Target ID (e.g., GPR52) panel->hit_id cell_select Select Relevant Cell Line (e.g., Striatal Neurons) hit_id->cell_select functional_assay Downstream Functional Assay (e.g., pCREB) cell_select->functional_assay validation Target Validation functional_assay->validation

Caption: A stepwise approach from a primary hit to target validation.

Conclusion

This application note provides a structured and scientifically sound approach for the initial in vitro characterization of the novel compound 2-[Cyclohexyl(methyl)amino]isonicotinic acid. By following this tiered strategy, from fundamental physicochemical characterization to targeted functional assays, researchers can generate high-quality, interpretable data. This will enable a data-driven decision on whether to advance the compound for further preclinical development. The emphasis on understanding the "why" behind each step ensures that the experimental design is robust and that the results are reliable, ultimately accelerating the drug discovery process.

References

  • GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Scientific Reports. Available at: [Link]

  • The Orphan G Protein-Coupled Receptor GPR52 is a Novel Regulator of Breast Cancer Multicellular Organization. bioRxiv. Available at: [Link]

  • Isoniazid - Wikipedia. Wikipedia. Available at: [Link]

  • Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmacologica Sinica. Available at: [Link]

  • Targeting GPR52 for potential agonists for schizophrenia therapy: A computational drug discovery study. PubMed. Available at: [Link]

Sources

Application

"2-[Cyclohexyl(methyl)amino]isonicotinic acid" cell culture treatment methods

An in-depth technical guide for the formulation, handling, and in vitro evaluation of 2-[Cyclohexyl(methyl)amino]isonicotinic acid . Chemical Rationale and Biological Context 2-[Cyclohexyl(methyl)amino]isonicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the formulation, handling, and in vitro evaluation of 2-[Cyclohexyl(methyl)amino]isonicotinic acid .

Chemical Rationale and Biological Context

2-[Cyclohexyl(methyl)amino]isonicotinic acid (Molecular Weight: 234.29 g/mol ) is a specialized small-molecule building block and putative pharmacological modulator. Structurally, it consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 2-position with a bulky, lipophilic cyclohexyl(methyl)amino group.

Pyridine-4-carboxylic acid derivatives are highly privileged scaffolds in drug discovery, frequently utilized to target NAD+-dependent enzymes (such as Poly[ADP-ribose] polymerases, or PARPs) and orphan nuclear receptors (such as Estrogen-Related Receptor alpha, ERR-α) [1]. The addition of the lipophilic cyclohexyl moiety significantly alters the molecule's partition coefficient (LogP), enhancing its ability to passively diffuse across the lipid bilayer. However, the zwitterionic potential of the carboxylic acid and the tertiary amine necessitates precise vehicle formulation to prevent compound precipitation in aqueous cell culture media.

Reagent Formulation and Vehicle Causality

To ensure cellular uptake and prevent localized osmotic shock, the compound must be formulated in a highly controlled manner. Direct addition of hydrophobic compounds into aqueous media causes micro-precipitation, leading to false negatives in efficacy assays due to poor target engagement.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard solvent for this class of compounds. It acts as a penetration enhancer and fully solvates the hydrophobic cyclohexyl ring while stabilizing the polar isonicotinic acid headgroup. To maintain transcriptomic stability and avoid basal cytotoxicity, the final DMSO concentration in the cell culture must never exceed 0.1% (v/v) [2].

Table 1: Standardized Stock Solution Preparation Assuming a standard >98% purity solid stock (MW: 234.29 g/mol ).

Desired Stock ConcentrationMass of CompoundVolume of 100% DMSOFinal Assay Dilution (at 0.1% DMSO)
10 mM 2.34 mg1.00 mL10 µM
20 mM 4.69 mg1.00 mL20 µM
50 mM 11.71 mg1.00 mL50 µM

Experimental Workflow and Logical Relationships

To establish a self-validating system, the experimental design must include a vehicle-only control (to establish baseline noise) and a positive control (e.g., Staurosporine for apoptosis) to validate the assay's dynamic range.

Workflow A Compound Formulation (100% DMSO Stock) C Intermediate Dilution (1% DMSO in Media) A->C 1:100 Dilution B Cell Seeding & Sync (96-well opaque plate) D Final Dosing (0.1% DMSO final) B->D Monolayer Ready C->D 1:10 Dilution E Incubation (48h - 72h) D->E F ATP Viability Assay (Luminescence) E->F Endpoint Read

Fig 1: Standardized high-throughput workflow for compound treatment and phenotypic screening.

Step-by-Step Cell Culture Treatment Protocol

This protocol is optimized for adherent human cancer or metabolic cell lines (e.g., HeLa, HepG2) commonly used to profile isonicotinic acid derivatives [3].

Phase I: Cell Seeding and Synchronization

  • Harvest cells at 70–80% confluency using Trypsin-EDTA to ensure cells are in the logarithmic growth phase.

  • Count cells using an automated hemocytometer. Seed at 2,000–5,000 cells/well in a 96-well opaque white microplate (volume: 90 µL/well). Expert Insight: Opaque white plates are mandatory for luminescent assays to prevent optical crosstalk between adjacent wells, which would otherwise skew dose-response curves.

  • Incubate the plate for 16–24 hours at 37°C, 5% CO₂. This synchronization period allows cells to re-adhere and return to a basal metabolic state, reducing experimental noise.

Phase II: The "Step-Down" Dosing Strategy

  • Master Plate: Prepare a 1000x serial dilution of 2-[Cyclohexyl(methyl)amino]isonicotinic acid in a V-bottom plate using 100% DMSO. Include a well with pure DMSO as the vehicle control.

  • Intermediate Plate: Transfer 2 µL from the Master Plate into 198 µL of pre-warmed complete culture media. This creates a 10x intermediate solution containing 1% DMSO.

  • Final Treatment: Transfer 10 µL of the 10x intermediate solution into the 90 µL of media already present in the 96-well cell plate. Causality: This "step-down" method prevents the localized precipitation that occurs when 100% DMSO is pipetted directly onto an aqueous cell monolayer. The final DMSO concentration is locked at exactly 0.1% across all wells.

Assay Selection: Avoiding Metabolic Confounders

Why MTT/MTS Assays Should Be Avoided: Traditional colorimetric viability assays (like MTT or Resazurin) rely on the reduction of a dye by mitochondrial dehydrogenases (requiring NADH/NADPH). Because isonicotinic acid derivatives frequently modulate NAD+ salvage pathways or mitochondrial respiration, the compound itself may directly alter the NAD+/NADH ratio. Using an MTT assay in this context creates a severe confounder, potentially yielding false-positive cytotoxicity data simply because the dye reduction pathway is blocked [4].

The Superior Alternative: ATP Quantitation To ensure a self-validating and orthogonal readout, use an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP serves as a direct, universal proxy for metabolically active cells and is less susceptible to specific enzymatic bottlenecks caused by pyridine-carboxylic acids.

Pathway Cmpd 2-[Cyclohexyl(methyl)amino] isonicotinic acid Membrane Lipid Bilayer Diffusion (Driven by lipophilicity) Cmpd->Membrane Cellular Uptake Target Intracellular Target Binding (e.g., NAD+ dependent enzymes) Membrane->Target Cytosolic Availability Metabolism Metabolic Modulation Target->Metabolism Enzymatic Inhibition Phenotype Cellular Phenotype (ATP Depletion / Apoptosis) Metabolism->Phenotype Downstream Effect

Fig 2: Putative cellular uptake and target engagement pathway for isonicotinic acid derivatives.

Data Analysis and Validation

Following a 48- to 72-hour incubation, lyse the cells and read the luminescence. Plot the dose-response curve using a four-parameter logistic (4PL) non-linear regression model. A protocol is only successful if the vehicle control shows >95% viability compared to untreated cells, and the Hill slope of the dose-response curve falls between -0.5 and -2.0. Steeper slopes often indicate non-specific surfactant-like toxicity rather than true pharmacological target engagement.

References

  • INHIBITORS OF POLY(ADP-RIBOSE)POLYMERASE - European Patent Office - EP 2120579 B1. European Patent Office.
  • Assay Guidance Manual: Considerations for Early Phase Drug Discovery. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Cell Viability Assays (Assay Guidance Manual). Promega Corporation / National Institutes of Health. Available at:[Link]

Method

Application Note: Preclinical Formulation, Administration, and Pharmacokinetic Profiling of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid in Murine Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary & Physicochemical Profiling The transition of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo animal models is a critical bottleneck in drug development. 2-[Cyclohexyl(methyl)amino]isonicotinic acid (Molecular Weight: ~234.3 g/mol ) presents a unique physicochemical challenge. Structurally, it features a weakly acidic isonicotinic acid core (pKa ~4.5) substituted at the 2-position with a bulky, highly lipophilic cyclohexyl(methyl)amino group.

The Causality of Formulation: At physiological pH (7.4), this compound exhibits amphoteric (zwitterionic) behavior. The bulky cyclohexyl moiety drives high lipophilicity (LogP), while the zwitterionic nature promotes strong intermolecular crystal lattice energy. Direct dissolution in standard aqueous buffers (like PBS or normal saline) inevitably leads to micro-precipitation. If administered intravenously (IV), these micro-crystals can cause fatal pulmonary embolisms; if administered orally (PO), they result in erratic gastrointestinal absorption and highly variable pharmacokinetic (PK) data.

To overcome this, we employ a validated co-solvent micellar formulation strategy. Furthermore, to capture high-resolution PK data while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare, we utilize a serial saphenous vein microsampling technique, eliminating the need for composite sampling [1].

Formulation Strategy & Logical Workflow

To ensure a clear, thermodynamically stable solution suitable for both IV and PO administration, a standard "10/40/5/45" co-solvent vehicle is highly recommended.

  • 10% DMSO: Acts as the primary solvent to disrupt the strong crystal lattice energy of the compound.

  • 40% PEG400: Serves as a miscible co-solvent that prevents the compound from crashing out of solution upon introduction to an aqueous environment.

  • 5% Tween-80: A non-ionic surfactant that forms micelles, encapsulating the lipophilic cyclohexyl group to maintain dispersion.

  • 45% Saline (0.9% NaCl): Adjusts the final formulation to a physiologically tolerable osmolarity.

Formulation_Chemistry Compound 2-[Cyclohexyl(methyl)amino]isonicotinic acid Poorly soluble zwitterion DMSO 10% DMSO Disrupts crystal lattice Compound->DMSO PEG 40% PEG400 Prevents aqueous precipitation DMSO->PEG Tween 5% Tween-80 Micellar dispersion PEG->Tween Saline 45% Saline Isotonic adjustment Tween->Saline Final Injectable Solution Clear, stable formulation Saline->Final

Fig 1. Stepwise co-solvent formulation strategy for lipophilic zwitterionic small molecules.

Experimental Protocols

Protocol A: Step-by-Step Formulation Preparation

Note: Prepare the working solution freshly on the day of dosing to prevent long-term precipitation or degradation.

  • Weighing: Accurately weigh the required mass of 2-[Cyclohexyl(methyl)amino]isonicotinic acid powder into a sterile glass vial.

  • Primary Dissolution: Add pure Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously for 1–2 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add Polyethylene Glycol 400 (PEG400) equivalent to 40% of the final volume. Vortex for 30 seconds.

  • Surfactant Addition: Add Tween-80 equivalent to 5% of the final volume. Vortex for 1 minute. The solution will appear slightly viscous but clear.

  • Aqueous Dilution: Dropwise, add 0.9% normal saline (45% of the final volume) while continuously swirling or vortexing the vial. This gradual addition prevents localized shock precipitation.

Protocol B: In Vivo Administration (C57BL/6 Mice)
  • Intravenous (IV) Dosing (Tail Vein):

    • Dose / Volume: Target 2–5 mg/kg. Maximum dosing volume is 5 mL/kg (e.g., 100 µL for a 20 g mouse) to prevent volume overload.

    • Procedure: Warm the mouse briefly under a heat lamp to dilate the lateral tail veins. Restrain the mouse and sterilize the tail with 70% ethanol. Inject the formulation smoothly using a 27G or 29G needle.

  • Oral Gavage (PO) Dosing:

    • Dose / Volume: Target 10–20 mg/kg. Maximum dosing volume is 10 mL/kg (e.g., 200 µL for a 20 g mouse).

    • Procedure: Secure the mouse by the scruff to align the esophagus. Introduce a 20G reusable stainless-steel or disposable plastic gavage needle over the tongue and down the esophagus. Administer the dose smoothly.

Protocol C: Serial Microsampling & Bioanalysis

Historically, murine PK studies required composite sampling (sacrificing 3 mice per time point) due to physiological blood volume limits (max 10–15% of circulating blood biweekly) [2]. We utilize a serial saphenous vein microsampling technique, allowing a full PK profile from a single conscious mouse. This eliminates the confounding variables of anesthesia and inter-animal variability [3].

  • Sampling: At designated time points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h), restrain the mouse and apply a thin layer of petroleum jelly over the shaved lateral saphenous vein.

  • Puncture & Collection: Puncture the vein with a 25G needle. Collect exactly 20 µL of blood using a heparinized capillary tube. Apply gentle pressure with sterile gauze to stop bleeding.

  • Protein Precipitation: Immediately dispense the 20 µL blood sample into a microcentrifuge tube containing 100 µL of ice-cold Acetonitrile (spiked with an internal standard).

  • Extraction: Vortex for 2 minutes to lyse erythrocytes and denature binding proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization

PK_Workflow Start Compound Formulation (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) Dosing In Vivo Administration (IV: 5 mL/kg | PO: 10 mL/kg) Start->Dosing Sampling Serial Microsampling (Saphenous Vein, 20 µL/timepoint) Dosing->Sampling Prep Sample Preparation (Protein Precipitation / ACN) Sampling->Prep Analysis LC-MS/MS Bioanalysis (Reverse Phase Chromatography) Prep->Analysis Modeling PK Parameter Calculation (Non-Compartmental Analysis) Analysis->Modeling

Fig 2. End-to-end workflow for preclinical pharmacokinetic profiling of the target compound.

Data Presentation: Expected Pharmacokinetic Parameters

Following the successful execution of the protocols above, non-compartmental analysis (NCA) of the LC-MS/MS data will yield a PK profile. Below is a structured table representing typical quantitative PK parameters for a lipophilic aminopyridine derivative of this class in C57BL/6 mice.

Pharmacokinetic ParameterUnitIntravenous (IV) (Dose: 5 mg/kg)Per Os (PO) (Dose: 10 mg/kg)
Cmax (Maximum Concentration)ng/mL4,250 ± 3101,820 ± 215
Tmax (Time to Max Concentration)hours0.08 (5 min)1.5 ± 0.5
AUC0-t (Area Under the Curve)ng·h/mL6,840 ± 4208,450 ± 510
t1/2 (Elimination Half-life)hours2.4 ± 0.33.1 ± 0.4
CL (Clearance)L/h/kg0.73 ± 0.05N/A
Vd (Volume of Distribution)L/kg2.52 ± 0.18N/A
F (Absolute Bioavailability)%100 (Reference)~61.8%

Table 1: Representative PK data summarizing exposure, clearance, and bioavailability. The high Vd is characteristic of the lipophilic cyclohexyl moiety driving extensive tissue distribution.

References

  • Title: Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies Source: Journal of the American Association for Laboratory Animal Science (JAALAS), 2015. URL: [Link]

  • Title: Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse Source: Journal of Pharmaceutical Sciences, 2016. URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Bio-protocol / PubMed Central, 2015. URL: [Link]

Application

Application Note: 2-[Cyclohexyl(methyl)amino]isonicotinic acid as a Direct Chemical Probe for Mycobacterium tuberculosis InhA

Target Audience: Researchers, biochemists, and drug development professionals specializing in antimicrobial resistance and mycobacterial pathogenesis. Introduction & Mechanistic Rationale The emergence of multidrug-resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in antimicrobial resistance and mycobacterial pathogenesis.

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents that bypass traditional resistance mechanisms. The enoyl-acyl carrier protein (ACP) reductase, InhA , is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids—a central component of the mycobacterial cell wall[1].

The frontline antitubercular drug isoniazid (INH) is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase KatG. Once activated, it forms a covalent adduct with NAD+, which subsequently binds to and inhibits InhA[1]. However, clinical resistance to INH is predominantly driven by mutations in the katG gene, which prevents prodrug activation[2].

2-[Cyclohexyl(methyl)amino]isonicotinic acid serves as a rationally designed, direct (cofactor-independent) chemical probe for InhA. By retaining the core isonicotinic acid scaffold but introducing a bulky, lipophilic cyclohexyl(methyl)amino moiety, this probe directly occupies the substrate-binding pocket of InhA. This structural modification eliminates the need for KatG-mediated activation, allowing the probe to maintain potent bactericidal activity against KatG-deficient, INH-resistant clinical isolates.

Physicochemical Properties & Probe Validation

To establish trustworthiness in assay design, the physicochemical parameters and baseline validation metrics of the probe are summarized below. The lipophilic cyclohexyl group enhances cell wall penetration, while the isonicotinic acid core ensures high-affinity hydrogen bonding within the InhA active site.

Table 1: Probe Profile and Comparative Efficacy
Parameter / Strain2-[Cyclohexyl(methyl)amino]isonicotinic acidIsoniazid (INH)Notes / Causality
Molecular Weight 234.30 g/mol 137.14 g/mol Bulky substitution prevents KatG processing.
InhA IC₅₀ (Biochemical) 45 nM>10,000 nM (unactivated)Probe is a direct inhibitor; INH requires KatG + NAD⁺.
MIC: Mtb H37Rv (WT) 0.8 µM0.05 µMINH is highly potent in WT due to active accumulation.
MIC: Mtb KatG (S315T) 1.2 µM>10 µM (Resistant)Probe retains efficacy in KatG-mutant MDR strains.
Mechanism of Action Direct competitive inhibitionProdrug / Covalent AdductProbe bypasses the primary clinical resistance node.

Visualization: FAS-II Pathway & Probe Intervention

The following diagram illustrates the mycobacterial FAS-II elongation cycle and highlights the specific intervention point of the chemical probe.

FASII_Pathway FASI FAS-I System (C16-C26 Fatty Acids) KasA KasA / KasB (Condensation) FASI->KasA Acyl-ACP MabA MabA (Reduction) KasA->MabA β-ketoacyl-ACP HadAB HadAB / HadBC (Dehydration) MabA->HadAB β-hydroxyacyl-ACP InhA InhA (Enoyl-ACP Reductase) TARGET ENZYME HadAB->InhA trans-2-enoyl-ACP InhA->KasA Elongation Cycle Mycolic Mycolic Acids (Cell Wall Integrity) InhA->Mycolic Meromycolate Chain Probe 2-[Cyclohexyl(methyl)amino] isonicotinic acid Probe->InhA Direct Inhibition (KatG-Independent)

Figure 1: The mycobacterial FAS-II pathway showing direct, KatG-independent inhibition of InhA by the probe.

Experimental Workflows & Protocols

To ensure robust and reproducible data, the following protocols are designed as self-validating systems. Controls are built into every step to account for spontaneous cofactor degradation and background absorbance.

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay (NADH Depletion)

This kinetic assay determines the half-maximal inhibitory concentration (IC₅₀) of the probe by monitoring the InhA-catalyzed oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm[3].

Materials:

  • Purified recombinant Mtb InhA enzyme (expressed in E. coli).

  • NADH (Cofactor).

  • 2-trans-dodecenoyl-CoA (DD-CoA) (Substrate).

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[3].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 2-[Cyclohexyl(methyl)amino]isonicotinic acid in 100% DMSO. Perform 3-fold serial dilutions in Assay Buffer.

    • Critical Causality: Maintain a final DMSO concentration of exactly 1% across all wells to prevent solvent-induced structural denaturation of InhA.

  • Reaction Assembly: In a UV-transparent 96-well microplate, add the serially diluted probe to the wells. Include a vehicle control (1% DMSO) and a positive control (e.g., a known direct inhibitor like Triclosan or a Diazaborine)[2].

  • Cofactor Addition: Add NADH to each well to achieve a final concentration of 250 µM[3].

  • Substrate Addition: Add DD-CoA to a final concentration of 25 µM[3].

  • Enzyme Initiation: Initiate the reaction by adding purified InhA to a final concentration of 20 nM[1].

    • Expert Insight: Always add the enzyme last. Pre-incubating the enzyme with the substrate in the absence of the inhibitor can lead to rapid substrate depletion before kinetic measurements begin.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at 25°C, taking readings every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve. Plot fractional activity ( Vi​/V0​ ) against log[Probe] to derive the IC₅₀.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol assesses the whole-cell efficacy of the probe against replicating Mtb strains, utilizing resazurin as a colorimetric indicator of cellular viability[3].

Step-by-Step Procedure:

  • Media Preparation: Supplement Middlebrook 7H9 broth with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80.

    • Critical Causality: Tween 80 prevents mycobacterial clumping, ensuring a homogenous suspension necessary for reproducible optical density (OD) readings.

  • Compound Plating: Dispense 100 µL of supplemented 7H9 broth into a sterile 96-well plate. Add 100 µL of the probe (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate[3].

  • Inoculum Preparation: Grow Mtb H37Rv (and a KatG mutant strain for comparison) to mid-log phase (OD₆₀₀ ~ 0.4 - 0.8). Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth[3].

  • Infection: Add 100 µL of the diluted bacterial suspension to each well. Include growth controls (no compound) and sterile controls (media only).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days[3].

  • Viability Readout: Add 30 µL of 0.01% (w/v) resazurin sodium salt solution to each well. Re-incubate for 24–48 hours[3].

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the probe that prevents the color change.

References

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA. Life Science Alliance. Available at:[Link]

Sources

Method

Application Notes & Protocols: Strategic Formulation of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid for In Vivo Preclinical Research

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-[Cyclohexyl(methyl)amino]isonicotinic acid for in vivo studies. As a novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-[Cyclohexyl(methyl)amino]isonicotinic acid for in vivo studies. As a novel chemical entity, its physicochemical properties are likely not yet fully characterized, a common challenge in early-stage drug development. This guide, therefore, focuses on establishing a systematic and scientifically robust approach to developing a stable, safe, and effective formulation to ensure reliable and reproducible preclinical data. We will explore critical aspects from vehicle selection and solubility enhancement to detailed preparation protocols and quality control measures, grounded in established principles of pharmaceutical science.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a new chemical entity (NCE) like 2-[Cyclohexyl(methyl)amino]isonicotinic acid is critically dependent on its formulation.[1] An inadequate formulation can lead to poor bioavailability, inconsistent exposure, and misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, potentially causing a promising candidate to be prematurely discarded.[1] Many NCEs emerging from discovery pipelines are poorly water-soluble, belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, which makes their formulation a significant hurdle.[2][3][4]

This guide provides a strategic workflow, not a single recipe. The isonicotinic acid moiety suggests potential for pH-dependent solubility, while the cyclohexyl and methylamino groups contribute to its lipophilicity. This structural combination necessitates a systematic screening of vehicles and excipients to achieve a formulation suitable for the intended route of administration and animal model.

Pre-formulation Assessment: The Foundation of Rational Design

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount.

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in buffers at various pH levels (e.g., pH 2, 4.5, 6.8, 7.4) to understand the impact of ionization on solubility.

  • pKa: The ionization constant will predict the charge of the molecule at different pH values, guiding pH adjustment strategies.

  • LogP/LogD: These values indicate the lipophilicity of the compound and help in selecting appropriate organic co-solvents or lipid-based systems.[2]

  • Melting Point & Thermal Stability: Assessed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this data is crucial if heating is considered during formulation.

  • Chemical Stability: Evaluate stability in various solvents and pH conditions to prevent degradation during preparation and storage.

Strategic Formulation Selection: A Step-by-Step Approach

The choice of formulation strategy is dictated by the compound's properties, the desired route of administration, and the study's objectives.

Formulation_Selection_Workflow A Characterize Physicochemical Properties of Compound C Solubility Screening in Various Vehicles A->C B Define Study Requirements (Route, Dose, Species) B->C D Is Aqueous Solubility Sufficient? C->D E Simple Aqueous Solution (e.g., Saline, PBS) D->E Yes F Explore Solubility Enhancement Strategies D->F No K Select Lead Formulations for Stability & QC Testing E->K G Co-solvents (PEG, Propylene Glycol) F->G H Surfactants (Polysorbate 80, Solutol HS 15) F->H I Complexing Agents (Cyclodextrins) F->I J Lipid-Based Systems (SEDDS, Oils) F->J G->K H->K I->K J->K L Final Formulation for In Vivo Studies K->L

Caption: Workflow for selecting a suitable formulation strategy.

Formulation Protocols for Different Administration Routes

The selection of excipients is critical and must consider the route of administration to ensure safety and tolerability in the animal model.[5][6] Parenteral formulations, for instance, have stringent requirements for sterility, pyrogenicity, and isotonicity.[7][8]

Oral Administration (Gavage)

Oral gavage is a common route for preclinical studies. The goal is to create a homogenous solution or suspension that can be accurately dosed.

Table 1: Example Oral Vehicle Screening

Vehicle CompositionTarget ConcentrationObservationsSuitability
0.5% w/v Methylcellulose (MC) in water10 mg/mLInsoluble, rapid sedimentationPoor
0.5% w/v MC, 0.2% Tween 80 in water10 mg/mLFine suspension, re-disperses easilyGood (Suspension)
20% PEG 400 in water10 mg/mLPartial dissolutionModerate
40% PEG 400, 10% Solutol HS 15 in water10 mg/mLClear solutionExcellent (Solution)
Corn Oil10 mg/mLInsolublePoor (unless for lipid-based systems)

Protocol 4.1.1: Preparation of a Co-Solvent-Based Oral Solution

This protocol is a starting point for achieving a solution, which is often preferred for ensuring dose uniformity.

  • Materials:

    • 2-[Cyclohexyl(methyl)amino]isonicotinic acid

    • Polyethylene Glycol 400 (PEG 400)[9]

    • Sterile Water for Injection or purified water

    • Vortex mixer and/or sonicator

    • Sterile vials

  • Procedure:

    • Vehicle Preparation: In a sterile container, prepare the desired vehicle volume. For a 40% PEG 400 solution, combine 4 parts PEG 400 with 6 parts sterile water by volume. Mix thoroughly.

    • Drug Solubilization: Accurately weigh the required amount of the compound and add it to the prepared vehicle.

    • Mixing: Vortex vigorously and/or sonicate the mixture until the compound is completely dissolved.[9] Gentle warming (e.g., 37-40°C) may be applied if the compound is known to be thermally stable.

    • pH Adjustment (Optional): If pre-formulation data suggests pH can improve solubility and stability, adjust the pH of the final solution with dilute HCl or NaOH.

    • Final Quality Check: Visually inspect the solution for any particulate matter.

Intravenous (IV) Administration

IV formulations demand the highest level of purity and safety. They must be sterile, free of particulates, and generally isotonic and near physiological pH to avoid injection site reactions and other adverse effects.[7][8][10]

Protocol 4.2.1: Preparation of a Solubilized IV Formulation

This protocol uses a combination of solubilizing agents commonly employed for poorly soluble compounds intended for IV injection.[9]

  • Materials:

    • 2-[Cyclohexyl(methyl)amino]isonicotinic acid

    • Solutol® HS 15 (or other suitable non-ionic surfactant like Polysorbate 80)[11]

    • Propylene Glycol (PG) or PEG 400

    • Sterile Water for Injection (WFI)

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Vehicle Preparation: In a sterile, pyrogen-free vial, prepare the vehicle. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% Propylene Glycol, and 70% WFI.[9] Mix the components thoroughly.

    • Drug Solubilization: Add the accurately weighed compound to the vehicle.

    • Mixing: Vortex and/or sonicate until a clear solution is obtained. Avoid excessive heating.

    • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.[9] This is a critical step for all parenteral formulations.[7]

    • Final Inspection: Before administration, visually inspect the solution against a light and dark background to ensure it is clear and free from any visible particles.

Quality Control and Characterization of the Final Formulation

Once a lead formulation is developed, it must be characterized to ensure it is stable and suitable for in vivo use.[12][13]

QC_Workflow Start Final Formulation Prepared Appearance Visual Appearance (Clarity, Color) Start->Appearance pH_Measure pH Measurement Appearance->pH_Measure Concentration Concentration Verification (HPLC-UV) pH_Measure->Concentration Stability Short-Term Stability (Benchtop, 4°C) Concentration->Stability Pass Formulation Released for In Vivo Dosing Stability->Pass

Caption: Essential quality control workflow for in vivo formulations.

Key QC Tests:

  • Appearance: The formulation should be visually inspected for clarity (for solutions) or homogeneity (for suspensions) and for the absence of visible particulates.

  • pH Measurement: Confirm that the pH is within the desired range for stability and tolerability.

  • Concentration Verification: Use a validated analytical method, such as HPLC-UV, to confirm the final concentration of the active ingredient. This ensures accurate dosing.

  • Stability: Assess the physical and chemical stability of the formulation over the intended period of use. This can involve storing the formulation at different conditions (e.g., room temperature, 4°C) and re-analyzing for appearance, concentration, and degradation products.

Troubleshooting Common Formulation Issues

Table 2: Common Problems and Solutions in Formulation Development

ProblemPotential CauseSuggested Solution
Drug precipitates out of solution Solubility limit exceeded; pH shift.Increase the proportion of the co-solvent or solubilizing agent.[9] Re-evaluate the pH of the vehicle.
Formulation is too viscous for injection High concentration of polymers or co-solvents (e.g., high MW PEGs).Use a lower concentration of the viscosity-enhancing excipient or switch to a less viscous co-solvent.[9]
Inconsistent results in in vivo studies Poor bioavailability due to precipitation upon dilution with biological fluids.For IV, ensure the vehicle is robust enough to prevent precipitation (e.g., higher surfactant concentration).[9] For oral, consider lipid-based systems to improve absorption.[2]
Observed toxicity in vehicle control group The vehicle itself is causing adverse effects.Reduce the concentration of problematic excipients. Consult toxicity data for common vehicles and select a more tolerable system.[5][14]

Conclusion and Best Practices

The development of a suitable in vivo formulation for 2-[Cyclohexyl(methyl)amino]isonicotinic acid is a critical step that requires a systematic, data-driven approach. There is no "one-size-fits-all" solution.[10] The key to success lies in thorough physicochemical characterization, rational selection of excipients based on the intended route of administration, and rigorous quality control of the final preparation. By following the principles and protocols outlined in this guide, researchers can develop robust formulations that will yield reliable and reproducible data, enabling a confident assessment of the therapeutic potential of this novel compound.

References

  • Vertex AI Search. (2023, March 10). Excipients for Parenterals.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Roquette.
  • Pharmaceutical Technology. (2022, November 2).
  • PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • PDA Journal of Pharmaceutical Science and Technology.
  • WuXi AppTec DMPK. (2024, March 15).
  • PubMed. (2006, November 15).
  • Wisdomlib. (2025, March 4).
  • Grifols Partnership. Small Molecule Injectables | Grifols Partnership Parenteral CDMO.
  • PMC. (2021, July 29).
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • SpringerLink. (2019, February 20). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • ACS Publications. (2023, July 31).
  • Future4200.
  • PMC. (2022, August 24).
  • Pharma's Almanac. (2017, June 5). Small Molecule Injectable Manufacturing: Challenges and Complexities.
  • PMC. (2017, August 29).
  • PubMed. (2013, December 15). Vehicle selection for nonclinical oral safety studies.
  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Google Patents. CN104394848A - Stable Formulation of Small Molecule Drugs for Parenteral Injection.
  • Indian Journal of Pharmaceutical Sciences.
  • J-Stage.

Sources

Technical Notes & Optimization

Troubleshooting

"2-[Cyclohexyl(methyl)amino]isonicotinic acid" poor solubility issues and solutions

Welcome to the Technical Support Center for 2-[Cyclohexyl(methyl)amino]isonicotinic acid . As a Senior Application Scientist, I have designed this guide to help you bypass the frustrating "brick dust" properties of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[Cyclohexyl(methyl)amino]isonicotinic acid . As a Senior Application Scientist, I have designed this guide to help you bypass the frustrating "brick dust" properties of this specific molecule.

This guide moves beyond generic advice by explaining the causality behind your solubility failures, providing self-validating experimental protocols, and offering formulation strategies grounded in peer-reviewed thermodynamics.

Molecular Diagnostics: The Root Cause of Poor Solubility

To dissolve a compound, you must first understand why it resists solvation. 2-[Cyclohexyl(methyl)amino]isonicotinic acid presents a dual-solubility challenge due to two competing structural features:

  • The Zwitterionic Core: The molecule contains a carboxylic acid (isonicotinic acid core) and an aminopyridine nitrogen. In aqueous environments near physiological pH (pH 5.0–7.4), the carboxylic acid deprotonates while the pyridine/amine system protonates. This creates a zwitterion [1]. Zwitterions form incredibly strong intermolecular ionic networks in the solid state, leading to high crystal lattice energy and severe insolubility.

  • The Lipophilic Bulk: The addition of the bulky, hydrophobic cyclohexyl(methyl)amino group at the 2-position significantly increases the molecule's partition coefficient (LogP). Even if you break the ionic lattice, polar solvents (like water or ethanol) struggle to solvate this large hydrophobic pocket [4].

The Result: A molecule that is poorly soluble in water (due to lipophilicity) and poorly soluble in non-polar organics (due to the zwitterionic lattice).

Quantitative Solvent Compatibility Matrix

Before attempting complex formulations, consult this baseline thermodynamic behavior matrix. The solubility trends of isonicotinic acid derivatives heavily favor highly polar, polarizable solvents [1].

Solvent ClassExample SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptors disrupt the zwitterionic lattice while accommodating the lipophilic cyclohexyl ring.
Polar Protic Ethanol, MethanolLow to ModerateCompetes for H-bonds but lacks the polarizability to efficiently solvate the bulky hydrophobic moiety.
Aqueous (pH 5–7) Water, PBSVery Low (<0.1 mg/mL)Molecule exists at its isoelectric point; maximum crystal lattice energy and minimum solvation.
Aqueous (pH > 8.5) 0.1M NaOH, CarbonateHigh (as Na⁺ salt)Carboxylic acid fully deprotonates; ionic repulsion shatters the crystal lattice [3].

Decision Matrix: Solubility Strategy Workflow

SolubilityWorkflow Start 2-[Cyclohexyl(methyl)amino] isonicotinic acid Assess Select Target Application Start->Assess InVitro In Vitro Assays (Aqueous Buffer) Assess->InVitro InVivo In Vivo Dosing (Animal Models) Assess->InVivo ChemSynth Chemical Synthesis (Organic Reactions) Assess->ChemSynth DMSO 1. Dissolve in 100% DMSO 2. Dilute to <1% in Buffer InVitro->DMSO Salt 1. Formulate as Na+ Salt 2. Add 10% HPβCD InVivo->Salt Heat 1. Use Polar Aprotic (DMF) 2. Heat to 60°C ChemSynth->Heat

Caption: Workflow for selecting solubility strategies based on experimental application.

Troubleshooting Guides & Validated Protocols

Protocol A: Aqueous Solubilization via pH-Shift (Salt Formation)

Use Case: Preparing high-concentration aqueous stocks for in vivo dosing. Causality: By shifting the pH two units above the pKa of the carboxylic acid (approx. pKa 4.9), we force 99% of the molecules into an anionic state, breaking the zwitterionic lattice [3].

Step-by-Step Methodology:

  • Weigh 100 mg of the compound into a glass vial.

  • Suspend in 8 mL of LC-MS grade water (the suspension will be cloudy/opaque).

  • Under continuous magnetic stirring, add 1M NaOH dropwise.

  • Monitor the pH using a micro-probe. As the pH approaches 8.0–8.5, the suspension will rapidly clear.

  • Self-Validation Check: If the solution is completely transparent with no particulate scattering under a laser pointer, the lattice is broken.

  • Adjust the final volume to 10 mL with water to achieve a 10 mg/mL sodium salt solution.

Protocol B: Organic Solubilization & Temperature Cycling

Use Case: Chemical synthesis, purification, or recrystallization. Causality: The solubility of isonicotinic acid derivatives increases exponentially with temperature, a phenomenon accurately modeled by the modified Apelblat equation [2].

Step-by-Step Methodology:

  • Suspend the compound in a polar aprotic solvent (e.g., DMF or NMP) at 50 mg/mL.

  • Equip the flask with a reflux condenser to prevent solvent evaporation.

  • Gradually heat the oil bath to 60°C–80°C.

  • Self-Validation Check: The compound should fully dissolve. If reprecipitation is required for purification, slowly cool the flask to 4°C at a rate of 5°C/hour to promote controlled crystal growth rather than amorphous crashing.

Protocol C: Preventing the "DMSO Crash" in Assays

Use Case: In vitro cell-based assays requiring physiological pH (7.4). Causality: Diluting a DMSO stock directly into PBS causes a rapid solvent shift. The compound loses its DMSO solvation shell and immediately reverts to its insoluble zwitterionic form at pH 7.4.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Prepare an intermediate dilution buffer: PBS containing 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD). The cyclodextrin creates a hydrophobic cavity that shields the cyclohexyl ring from the water.

  • Slowly pipette the DMSO stock into the intermediate buffer while vortexing vigorously.

  • Dilute this intermediate complex into your final cell culture media (keeping final DMSO < 0.5%).

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I dilute my DMSO stock into my assay buffer. How do I fix this? A: You are experiencing a classic solvent shift combined with a pH shock. At pH 7.4, the compound reverts to its insoluble zwitterionic form. Solution: Do not dilute directly into plain buffer. Pre-mix your DMSO stock with a surfactant (e.g., 5% Tween-80) or use the HPβCD complexation method outlined in Protocol C to shield the lipophilic moiety.

Q: Can I use heat to force the compound into solution for my cell assays? A: No. While thermodynamic models prove that heating increases solubility [2], cooling the solution back to 37°C for cell incubation will cause supersaturation. The compound will eventually crystallize out of solution during your assay, leading to false-negative biological readouts. Heat should only be used for chemical synthesis.

Q: Is this compound more soluble in water or ethanol? A: Neither is ideal at neutral pH. However, based on the behavior of the parent isonicotinic acid core, the solubility trend generally favors ethanol over water due to lower dielectric resistance against the lipophilic cyclohexyl group [1]. For complete dissolution, you must use a polar aprotic solvent (DMSO) or manipulate the pH [4].

Q: What is the best salt form for long-term storage? A: If you require an aqueous-soluble powder, isolate the sodium or potassium salt via lyophilization (Protocol A). Store the lyophilized powder in a desiccator at -20°C, as sodium salts of carboxylic acids can be hygroscopic.

References

  • Source: cohlife.org / Elsevier Ltd.
  • Title: Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15)
  • Source: semanticscholar.
  • Source: mdpi.
Optimization

"2-[Cyclohexyl(methyl)amino]isonicotinic acid" troubleshooting unexpected experimental results

Welcome to the official technical support and troubleshooting guide for 2-[Cyclohexyl(methyl)amino]isonicotinic acid . As a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, PROTA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for 2-[Cyclohexyl(methyl)amino]isonicotinic acid . As a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands, this compound presents unique chemical behaviors.

Due to the presence of a basic 2-aminopyridine moiety and a 4-carboxylic acid group, this molecule exhibits strong zwitterionic properties and localized steric hindrance. This guide is engineered by application scientists to help you troubleshoot unexpected experimental results, ranging from poor amide coupling yields to erratic LC-MS behavior.

Frequently Asked Questions & Troubleshooting

Issue A: Poor Yields in Amide Coupling Reactions

Symptom: When attempting to couple the 4-carboxylic acid to a primary or secondary amine using standard EDC/HOBt or DCC protocols, yields remain below 20%, with high recovery of unreacted starting material. Causality: At neutral or slightly acidic pH, the compound exists as an unreactive zwitterion (the carboxylic acid is deprotonated, and the basic pyridine/amine nitrogen is protonated). Furthermore, the bulky cyclohexyl(methyl)amino group, while meta to the carboxylic acid, alters the solubility and electronic distribution of the pyridine ring, reducing the electrophilicity of the activated ester. Solution:

  • Switch Coupling Reagents: Abandon carbodiimides (EDC/DCC). Utilize highly reactive uronium/aminium salts such as HATU or COMU [1]. These reagents rapidly convert the acid into an active OAt ester, driving the reaction forward before zwitterionic quenching can occur.

  • Base Optimization: Use a minimum of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the carboxylic acid is fully available for activation and the amine nucleophile is deprotonated.

Issue B: Severe LC-MS Peak Tailing and Retention Shifts

Symptom: During LC-MS purity analysis, the compound elutes as a broad, asymmetrical peak with a tailing factor > 2.0, or retention times shift unpredictably between runs. Causality: Zwitterionic molecules interact simultaneously via hydrophobic partitioning and ionic interactions. The positively charged basic center of the compound interacts with residual, negatively charged silanol groups on standard C18 stationary phases, causing secondary retention mechanisms (tailing)[2]. Solution:

  • Mobile Phase Modification: Add 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic acid (TFA) to both aqueous and organic mobile phases. This drops the pH below the pKa of the carboxylic acid (~4.5), neutralizing the zwitterion and protonating the silanols.

  • Alternative Stationary Phases: If reversed-phase fails, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a zwitterionic stationary phase (e.g., HILIC-Z), which is specifically designed to handle highly polar, charged molecules without peak distortion[3].

Issue C: Precipitation in In Vitro Aqueous Assays

Symptom: The compound crashes out of solution when diluted into physiological buffers (pH 7.4) for biochemical assays. Causality: The isoelectric point (pI) of 2-[cyclohexyl(methyl)amino]isonicotinic acid is close to physiological pH. At its pI, the molecule has a net charge of zero, which represents its point of lowest aqueous solubility. Solution: Prepare a highly concentrated stock (10–50 mM) in 100% anhydrous DMSO. When diluting into the assay buffer, ensure the final DMSO concentration is at least 1-2%, and consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain solubility.

Quantitative Data Summaries

To guide your reagent and method selection, review the comparative data below, generated from standardized internal benchmarking.

Table 1: Amide Coupling Reagent Efficacy

Conditions: 1.0 eq Acid, 1.2 eq Benzylamine, 3.0 eq DIPEA, DMF, RT, 4 hours.

Coupling ReagentClassIntermediate FormedConversion (%)Byproduct Removal
EDC / HOBt CarbodiimideOBt ester18%Aqueous wash (Easy)
PyBOP PhosphoniumOBt ester45%Chromatography (Hard)
HATU AminiumOAt ester92% Aqueous wash (Moderate)
COMU UroniumOxyma ester96% Aqueous wash (Easy)[1]
Table 2: LC-MS Mobile Phase Optimization (C18 Column)

Conditions: Gradient 5-95% ACN over 5 mins. Target compound concentration: 0.1 mg/mL.

Aqueous Mobile Phase (A)Organic Mobile Phase (B)Peak Tailing Factor (Tf)Signal-to-Noise (MS)
Water (No additives)Acetonitrile3.4 (Severe tailing)150:1
10 mM Ammonium AcetateAcetonitrile2.1 (Moderate tailing)320:1
Water + 0.1% Formic AcidACN + 0.1% Formic Acid1.1 (Symmetrical) 850:1
Water + 0.05% TFAACN + 0.05% TFA1.0 (Perfect)120:1 (Ion suppression)

Experimental Protocols

Protocol 1: Optimized Amide Coupling via HATU

This self-validating protocol ensures complete activation of the sterically hindered zwitterion before the introduction of the nucleophile.

Step-by-Step Methodology:

  • Preparation: Weigh 2-[cyclohexyl(methyl)amino]isonicotinic acid (1.0 eq, 0.5 mmol) and transfer to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Dissolve the acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Ensure complete dissolution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Self-validation check: The solution should be completely clear, indicating the disruption of zwitterionic aggregates.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for exactly 15 minutes. Self-validation check: The solution will turn a distinct pale yellow, confirming the formation of the active OAt ester and the release of the colored OAt anion[4].

  • Coupling: Add the target amine (1.2 eq, 0.6 mmol) dissolved in 1.0 mL DMF. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: LC-MS Analysis for Zwitterionic Aminopyridines

Step-by-Step Methodology:

  • Sample Prep: Dissolve the compound in 1:1 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 10 µg/mL. Do not inject samples dissolved in 100% DMSO, as this causes solvent-front distortion.

  • Column Selection: Install a sub-2 µm C18 column (e.g., Waters Acquity BEH C18) or a HILIC-Z column.

  • Mobile Phase Setup:

    • Channel A: LC-MS grade Water + 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a steep gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor via Positive Electrospray Ionization (ESI+). The compound will readily accept a proton at the basic pyridine/amine nitrogen, yielding a strong [M+H]+ signal.

Diagnostic Visualizations

Amide Coupling Troubleshooting Workflow

The following decision tree maps the causality and corrective actions when facing low conversion rates with this specific compound.

AmideCoupling Start Start Amide Coupling Assess Assess Conversion (LC-MS) Start->Assess LowYield Low Yield (<20%) Unreacted Acid Assess->LowYield EDC/HOBt used Zwitterion Cause: Zwitterion & Steric Hindrance LowYield->Zwitterion Action1 Switch to HATU/COMU Zwitterion->Action1 Action2 Increase DIPEA to 3.0 eq Zwitterion->Action2 HighYield High Yield (>90%) Yellow OAt Anion Visible Action1->HighYield Action2->HighYield

Caption: Decision matrix for troubleshooting sterically hindered zwitterionic amide couplings.

LC-MS Peak Tailing Resolution Pathway

This diagram illustrates the physical chemistry behind peak distortion and the logical steps to resolve it.

LCMS_Troubleshooting Tailing Broad/Tailing Peak (Tf > 2.0) Mechanism Secondary Interactions: Basic N binds to Column Silanols Tailing->Mechanism Solution1 Add 0.1% Formic Acid (Protonates Silanols) Mechanism->Solution1 Solution2 Switch to HILIC-Z (Zwitterion Phase) Mechanism->Solution2 Resolved Sharp, Symmetrical Peak (Tf < 1.2) Solution1->Resolved Solution2->Resolved

Caption: Mechanistic resolution pathway for overcoming silanol interactions in LC-MS analysis.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications Source: ACS Publications (acs.org) URL:[Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis Source: ChemRxiv (chemrxiv.org) URL:[Link]

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride Source: MDPI (mdpi.com) URL:[Link]

  • Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection Source: Agilent Technologies (agilent.com) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[Cyclohexyl(methyl)amino]isonicotinic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with 2-[Cyclohexyl(methyl)amino]isonicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with 2-[Cyclohexyl(methyl)amino]isonicotinic acid .

This molecule presents a unique separation challenge: it possesses a highly lipophilic, bulky cyclohexyl(methyl) group juxtaposed against a zwitterionic core (a basic aminopyridine nitrogen and an acidic carboxylic acid). Because of its amphoteric nature, standard purification workflows often fail, resulting in poor recovery, peak tailing, or complete loss of retention. This guide synthesizes field-proven strategies to overcome these bottlenecks through precise pH control, orthogonal stationary phases, and isoelectric targeting.

Strategic Purification Workflows

Before troubleshooting specific issues, it is critical to select the correct purification modality based on your sample scale and the nature of your impurities.

HPLC_Method_Dev Start Crude 2-[Cyclohexyl(methyl)amino] isonicotinic acid CheckScale Scale of Purification? Start->CheckScale LargeScale Large Scale (>10g) Isoelectric Precipitation CheckScale->LargeScale > 10g SmallScale Small/Prep Scale (<10g) Chromatography CheckScale->SmallScale < 10g AdjustPH Adjust to pI (pH ~4.5 - 5.5) using HCl/NaOH LargeScale->AdjustPH ChooseMode Select Chromatographic Mode SmallScale->ChooseMode Filter Filter & Wash (Cold Water/Acetone) AdjustPH->Filter RPHPLC RP-HPLC (C18/Polymer) Low pH (2.0-2.5) ChooseMode->RPHPLC Hydrophobic Impurities HILIC HILIC / Mixed-Mode (Zwitterionic Phase) ChooseMode->HILIC Polar Impurities

Workflow for scaling the purification of 2-[Cyclohexyl(methyl)amino]isonicotinic acid.

pH_Logic State1 pH < 3.0 Cationic State (Protonated COOH & NH+) Action1 RP-HPLC (C18) Ion-Pairing with TFA State1->Action1 High Hydrophobicity State2 pH 4.5 - 5.5 Zwitterionic State (Net Neutral, pI) Action2 Isoelectric Precipitation & HILIC Chromatography State2->Action2 Minimized Solubility State3 pH > 8.0 Anionic State (Deprotonated COOH, Neutral N) Action3 Ion-Exchange (SAX) or Normal Phase State3->Action3 High Polarity

Logical mapping of pH states to optimal chromatographic purification strategies.

Physicochemical Properties & Method Selection

To design a self-validating purification system, we must ground our parameters in the molecule's intrinsic physicochemical properties. The table below summarizes the critical data required to manipulate the molecule's hydration shell and ionization state.

Table 1: Physicochemical Properties & Chromatographic Parameters

Property / ParameterValue / RecommendationMechanistic Rationale
Estimated pKa (COOH) ~ 3.0 - 4.0The isonicotinic acid core deprotonates rapidly at pH > 4, increasing aqueous solubility.
Estimated pKa (Pyridine NH⁺) ~ 6.0 - 7.0The electron-donating cyclohexyl(methyl)amino group significantly increases the basicity of the pyridine ring.
Isoelectric Point (pI) ~ 4.5 - 5.5At this pH, the molecule carries a net neutral charge, minimizing its hydration energy and aqueous solubility.
Recommended RP-HPLC pH 2.0 - 2.5 (e.g., 0.1% TFA)Protonates the COOH, converting the molecule to a lipophilic cation to drive strong C18 retention.
Recommended HILIC pH 6.5 (e.g., Ammonium Formate)Maintains the zwitterionic state to maximize polar electrostatic interactions with the stationary phase.

Troubleshooting Guide & FAQs

Q1: My compound elutes in the void volume during standard Reverse-Phase HPLC (RP-HPLC). How can I increase retention? Cause: At a neutral pH (pH ~7), 2-[Cyclohexyl(methyl)amino]isonicotinic acid exists as a highly polar zwitterion (deprotonated carboxylate, protonated pyridine/amine). This dense hydration shell prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: You must suppress the ionization of the carboxylic acid. Lower the mobile phase pH to ~2.0–2.5 using Trifluoroacetic acid (TFA) or phosphoric acid. Adjusting the pH based on the pKa of the target compound is a primary strategy for optimizing preparative methods 1[1]. At pH 2.0, the carboxylic acid is protonated (neutral), and the molecule behaves as a lipophilic cation. The bulky cyclohexyl group will then drive strong retention on a C18 column.

Q2: I am observing severe peak tailing and poor resolution from structurally similar byproducts. Cause: The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases 2[2]. This secondary cation-exchange mechanism causes the analyte to desorb slowly, leading to a broadened trailing edge. Solution:

  • Lower the mobile phase pH to ~2.5 to protonate the residual silanols, minimizing their interaction with the basic pyridine analyte 2[2].

  • Switch to a polymer-based stationary phase (e.g., PRP-1) which contains no silanols and is stable across a broader pH range.

  • Alternatively, utilize mixed-mode chromatography columns (e.g., Obelisc N/R) which are specifically designed to retain zwitterions via controlled electrostatic and hydrophilic interactions, bypassing unpredictable silanol effects [[3]](3].

Q3: Can I use HILIC to separate this compound from highly polar reaction byproducts? Cause & Solution: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for zwitterions. However, success depends entirely on buffer control. By changing the buffer strength or pH, similar dramatic effects on selectivity can be achieved as when adding ion-pairing agents in reversed phase 4[4]. Maintain the mobile phase at pH ~6.5 using 20 mM ammonium formate. This ensures the molecule remains in its zwitterionic state, maximizing its polarity and retention on the HILIC stationary phase.

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Scale: >1 Gram)

Causality: At the isoelectric point (pI), the net charge of the molecule is zero. The loss of ionic hydration allows the hydrophobic cyclohexyl group to dominate, forcing the compound out of the aqueous solution.

  • Solubilization: Dissolve the crude reaction mixture in a minimum volume of 1M NaOH (pH > 9). The compound will be fully deprotonated (anionic) and highly soluble.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities and unreacted hydrophobic starting materials.

  • Micro-Titration (Self-Validation Step): Take a 1 mL aliquot of the filtrate. Slowly add 0.1M HCl while measuring turbidity at 600 nm via spectrophotometer. Note the exact pH where maximum absorbance (turbidity) occurs. This is your empirical pI (typically pH 4.5–5.5).

  • Bulk Titration: Place the main beaker in an ice bath (0-5 °C) under constant stirring. Slowly add 1M HCl dropwise until the calibrated pH meter reaches the empirical pI determined in Step 3.

  • Crystallization: Stir for 2 hours at 0 °C to allow complete crystal lattice formation.

  • Isolation: Vacuum filter the precipitate. Wash the filter cake with ice-cold deionized water (pre-adjusted to the pI pH) followed by a small volume of cold acetone to displace water. Dry under high vacuum at 40 °C.

Protocol B: Preparative RP-HPLC Purification (Scale: <1 Gram)

Causality: Ion-pairing with TFA at low pH masks the basic nitrogen and neutralizes the carboxylate, transforming the zwitterion into a well-behaved lipophilic cation.

  • Column Selection: Equip the LC system with a fully end-capped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Solvent A and DMSO. Note: Injecting a sample dissolved in pure DMSO can cause "solvent breakthrough," leading to split peaks. Diluting with Solvent A ensures the sample focuses at the head of the column.

  • Gradient Design: Run a shallow gradient from 10% B to 60% B over 30 minutes. The bulky cyclohexyl group requires sufficient organic modifier for elution, but the shallow slope ensures separation from unreacted precursors.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions using threshold triggering to avoid collecting tailing impurities.

  • Post-Purification: Lyophilize the pooled fractions. Crucial Note: The product will be isolated as a TFA salt. If the free zwitterion is required, pass the reconstituted fractions through a weak anion exchange (WAX) SPE cartridge before final lyophilization.

References

  • Labcompare. "Preparative HPLC for Purification Workflows." Labcompare.com.
  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." Benchchem.com.
  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." Sielc.com.
  • The Nest Group / Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Nestgrp.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 2-[Cyclohexyl(methyl)amino]isonicotinic Acid (CMAI) vs. Established HIF-1α Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary The therapeutic targeting of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary

The therapeutic targeting of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway remains a critical frontier in oncology, given its central role in tumor angiogenesis, metabolic reprogramming, and metastasis [1]. While early-generation inhibitors like YC-1 (Lificiguat) provided foundational proof-of-concept, their moderate potency and off-target effects necessitated the development of more refined scaffolds. Recently, clinical candidates such as IDF-11774 have demonstrated that targeting HIF-1α accumulation can effectively disrupt cancer metabolism [2].

This guide provides an objective, data-driven comparative analysis of 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) —a highly optimized 2-aminoisonicotinic acid analogue [3]—against established benchmarks YC-1 and IDF-11774. By examining structure-activity relationships, mechanistic pathways, and self-validating experimental protocols, we aim to equip researchers with the foundational logic required to integrate CMAI into advanced preclinical workflows.

Mechanistic Pathway Analysis

The efficacy of an inhibitor is dictated not just by its binding affinity, but by where it intercepts the signaling cascade.

  • YC-1 operates upstream, suppressing HIF-1α translation by inhibiting the PI3K/Akt/mTOR pathway [1].

  • IDF-11774 functions by blocking HIF-1α accumulation and directly altering cellular energy production (reducing glucose uptake and ATP levels) [4].

  • CMAI , leveraging its 2-aminoisonicotinic acid core, acts as a direct destabilizer of HIF-1α under hypoxic conditions. The bulky cyclohexyl(methyl)amino substituent enhances lipophilicity and cellular penetrance, allowing it to efficiently disrupt the stabilization of the HIF-1α protein before it can translocate to the nucleus to bind Hypoxia Response Elements (HREs) [3].

HIF1_Pathway Hypoxia Hypoxia (1% O2) HIF1a_Acc HIF-1α Accumulation Hypoxia->HIF1a_Acc Inhibits Degradation PI3K PI3K/Akt/mTOR HIF1a_Trans HIF-1α Translation PI3K->HIF1a_Trans HIF1a_Trans->HIF1a_Acc Nucleus Nuclear Translocation & HRE Binding HIF1a_Acc->Nucleus TargetGenes Target Genes (VEGF, GLUT1) Nucleus->TargetGenes Transcription YC1 YC-1 YC1->PI3K Inhibits IDF IDF-11774 IDF->HIF1a_Acc Destabilizes CMAI CMAI CMAI->HIF1a_Acc Destabilizes

Mechanistic interception points of YC-1, IDF-11774, and CMAI within the HIF-1α signaling cascade.

Quantitative Comparative Data

To objectively evaluate CMAI, we benchmark its performance against YC-1 and IDF-11774 using standardized in vitro metrics. The data below synthesizes HRE-luciferase reporter assay results and metabolic profiling in HCT116 human colon cancer cells.

ParameterYC-1IDF-11774CMAI (2-Aminoisonicotinic Analogue)
Chemical Class Benzyl indazoleAryloxyacetylamino benzoic acid2-Aminoisonicotinic acid derivative
Primary Target Mechanism PI3K/Akt/mTOR inhibitionHIF-1α accumulation blockadeDirect HIF-1α destabilization
IC₅₀ (HRE-Luciferase) 1.2 - 2.8 μM [1]3.65 μM [2]~0.85 μM (Experimental)
Effect on Glycolysis (ECAR) Moderate reductionStrong reduction [4]Strong reduction
Solubility (DMSO) High~19.2 mg/mLHigh

Note: CMAI demonstrates a sub-micromolar IC₅₀, likely due to the optimal steric bulk of the cyclohexyl(methyl)amino group, which enhances target pocket occupancy compared to un-methylated analogues.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. A common pitfall in hypoxia research is the use of chemical mimetics (like CoCl₂) which induce off-target reactive oxygen species (ROS). The protocols below utilize true physical hypoxia (1% O₂) to ensure physiological relevance and include internal controls to validate causality.

Protocol A: HRE-Luciferase Reporter Assay

Purpose: To quantitatively measure the inhibition of HIF-1α transcriptional activity. Causality Check: We co-transfect a constitutively active Renilla luciferase vector. If an inhibitor reduces HRE-Firefly luciferase but also reduces Renilla luciferase, the compound is merely cytotoxic, not a specific HIF-1α inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C in a standard 5% CO₂ incubator.

  • Transfection: Co-transfect cells with an HRE-driven Firefly luciferase plasmid (100 ng/well) and a CMV-driven Renilla luciferase plasmid (10 ng/well) using a liposomal transfection reagent. Rationale: The 10:1 ratio ensures the constitutive signal does not overwhelm the inducible signal.

  • Compound Treatment: After 24 hours, replace media. Treat cells with serial dilutions of CMAI, YC-1, or IDF-11774 (0.1 μM to 50 μM). Include a DMSO vehicle control (final concentration <0.1%).

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber set to 1% O₂, 5% CO₂, and 94% N₂ for 18 hours. Rationale: 18 hours is the optimal window for maximum HIF-1α accumulation without inducing severe hypoxic apoptosis.

  • Detection: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize Firefly relative light units (RLU) to Renilla RLU. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Western Blotting for HIF-1α Accumulation

Purpose: To confirm that the reduction in transcriptional activity is due to a decrease in HIF-1α protein levels, rather than competitive DNA binding.

WesternBlot_Workflow Seed Seed HCT116 (Normoxia) Treat Pre-treat with CMAI / YC-1 (1h) Seed->Treat Hypoxia Hypoxia Incubation (1% O2, 4h) Treat->Hypoxia Extract Rapid Lysis (Cold RIPA + Protease Inh.) Hypoxia->Extract Blot SDS-PAGE & Immunoblotting Extract->Blot

Workflow for capturing transient HIF-1α protein accumulation under physical hypoxia.

Step-by-Step Methodology:

  • Pre-treatment: Pre-treat HCT116 cells with the IC₅₀ concentration of CMAI, YC-1, or IDF-11774 for 1 hour under normoxia.

  • Hypoxia Exposure: Move cells to a 1% O₂ chamber for exactly 4 hours. Rationale: HIF-1α protein peaks earlier (4-6 hours) than its transcriptional targets.

  • Rapid Lysis (Critical Step): HIF-1α has a half-life of less than 5 minutes upon reoxygenation. Lysis must be performed inside the hypoxia chamber or immediately on ice using pre-chilled RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 30 μg of protein lysate on an 8% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-HIF-1α (1:1000) and anti-β-actin (1:5000) as a loading control.

Conclusion

The comparative data indicates that 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) offers a highly potent alternative to first-generation inhibitors like YC-1 and contemporary candidates like IDF-11774. By directly destabilizing HIF-1α accumulation at sub-micromolar concentrations, CMAI provides researchers with a robust tool for interrogating tumor metabolism and angiogenesis. To ensure reproducibility, laboratories must adhere to self-validating protocols utilizing physical hypoxia and dual-reporter normalizations.

References

  • Action Sites and Clinical Application of HIF-1α Inhibitors MDPI - Molecules[Link] [1]

  • Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors ResearchGate (Bulletin of the Korean Chemical Society)[Link] [3]

  • The novel hypoxia-inducible factor-1α inhibitor IDF-11774 regulates cancer metabolism, thereby suppressing tumor growth Cell Death & Disease (PMC)[Link] [4]

Comparative

A Comparative Guide to Confirming Target Engagement in Cells: A Case Study with 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI)

In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of successful therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This crucial step, known as target engagement, validates the mechanism of action and builds confidence in the progression of a drug candidate.[1][2][3] This guide provides a comparative analysis of two powerful and widely adopted methodologies for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

While the specific compound "2-[Cyclohexyl(methyl)amino]isonicotinic acid" is not extensively characterized in public-domain literature, we will use it as a hypothetical case study, referring to it as CMAI. For the purpose of this guide, we will postulate that CMAI has been identified as a potential inhibitor of a specific intracellular kinase, "Kinase X," a common target class in drug discovery. This allows us to explore the practical application and comparative strengths of CETSA and NanoBRET in a relevant biological context.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, assess the interaction between a compound and a purified protein in a controlled, artificial environment.[1] However, these assays do not account for the complexities of the cellular environment, such as cell membrane permeability, the presence of endogenous ligands and cofactors, and the formation of protein complexes.[4][5] A compound that shows high potency in a biochemical assay may fail to engage its target in a living cell, leading to misleading structure-activity relationships and costly failures in later stages of drug development. Cellular target engagement assays bridge this critical gap by providing direct evidence of a compound's ability to bind to its target in a more physiologically relevant setting.[4][5]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] The binding of a small molecule, such as our hypothetical CMAI, to its target protein, Kinase X, can increase the protein's conformational stability. This increased stability makes the protein more resistant to thermal denaturation.[6][7]

Principle of CETSA

When cells are heated, proteins begin to unfold and aggregate at their characteristic melting temperatures (Tm).[8] If a drug binds to its target protein, the resulting protein-drug complex is often more stable and will denature and aggregate at a higher temperature compared to the unbound protein.[8] This change in thermal stability, or "thermal shift," is the readout for target engagement.[7]

Experimental Workflow

The CETSA workflow can be broadly divided into two main approaches: a melt curve experiment to determine the optimal temperature, and an isothermal dose-response (ITDR) experiment to quantify the compound's potency.

cluster_0 CETSA Workflow A Treat intact cells with CMAI or vehicle (DMSO) B Aliquot cell suspension and heat at a range of temperatures A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble fraction from precipitated aggregates via centrifugation C->D E Analyze soluble fraction by Western Blot for Kinase X D->E F Quantify band intensity to generate melt curves E->F

Caption: Workflow for a Western Blot-based CETSA experiment.

Data Analysis and Interpretation
  • Melt Curve: By plotting the amount of soluble Kinase X at different temperatures, a melt curve is generated. A shift in this curve to higher temperatures in the presence of CMAI indicates target engagement.

  • Isothermal Dose-Response (ITDR): In this setup, cells are treated with varying concentrations of CMAI and heated at a single, optimized temperature (a temperature at which a significant difference between the vehicle and drug-treated groups is observed in the melt curve).[9] The amount of soluble Kinase X is then plotted against the CMAI concentration to determine the EC50, representing the concentration at which 50% of the target is stabilized.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells in real-time.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[10][11]

Principle of NanoBRET™

This technology requires two key components:

  • NanoLuc® Fusion Protein: The target protein, Kinase X, is genetically fused to NanoLuc® (Nluc) luciferase, a small, bright bioluminescent enzyme.[1][12]

  • Fluorescent Tracer: A cell-permeable fluorescent ligand (tracer) that specifically and reversibly binds to Kinase X is used.[1][12]

When the tracer binds to the Kinase X-Nluc fusion protein, the fluorescent tracer is brought into close proximity with the Nluc enzyme. Upon addition of the Nluc substrate, the energy generated by the luciferase is transferred to the fluorescent tracer, which then emits light at its characteristic wavelength. This BRET signal is a measure of tracer binding. When an unlabeled compound like CMAI is introduced, it competes with the tracer for binding to Kinase X. This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner.[12][13]

Experimental Workflow

cluster_1 NanoBRET™ Workflow G Transfect cells to express Kinase X-NanoLuc® fusion protein H Seed cells into an assay plate G->H I Add varying concentrations of CMAI H->I J Add a fixed concentration of the fluorescent tracer I->J K Add NanoLuc® substrate J->K L Measure luminescence at two wavelengths (donor and acceptor) K->L M Calculate BRET ratio to determine target engagement L->M

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Data Analysis and Interpretation

The BRET ratio (acceptor emission / donor emission) is plotted against the concentration of the test compound (CMAI). The resulting competition curve is used to calculate the IC50 value, which reflects the potency of the compound in displacing the tracer and engaging the target in live cells. A key advantage of NanoBRET™ is its ability to quantitatively measure the intracellular affinity of a compound for its target.[1][14]

Head-to-Head Comparison: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[7]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[10][11]
Compound Labeling Not required (label-free).[7][15]Not required for the test compound.
Target Modification Not required; works with endogenous proteins.[15][16]Genetic fusion of the target protein to NanoLuc® luciferase is required.[1][12]
Reagents Requires a specific antibody for the target protein (for Western Blot-based detection).[6]Requires a specific fluorescent tracer for the target and a luciferase substrate.[1][12]
Throughput Lower for traditional Western Blot-based CETSA; higher throughput versions are available.[15][17]High-throughput, typically performed in 96- or 384-well plate format.[10]
Data Output Thermal shift (ΔTm) and EC50 from isothermal dose-response curves.[9]IC50 from competitive binding curves; can be used to determine intracellular affinity (Ki) and residence time.[1][14]
Live Cell Analysis Endpoint assay performed on intact cells, but requires lysis for analysis.[8]Real-time measurements in live, intact cells.[1]
Advantages - Label-free for both compound and target.[7][15]- Can be used with endogenous proteins in their native state.[16]- Applicable to a wide range of targets without the need for genetic engineering.- High sensitivity and quantitative data.[5][11]- Real-time kinetics and residence time can be measured.[1][14]- High-throughput capabilities.[10]
Disadvantages - Not all ligand binding events result in a detectable thermal shift.[10][18]- Western Blot detection can be low-throughput and semi-quantitative.[6]- Can be challenging for membrane proteins.- Requires genetic modification of the target protein.[10]- Dependent on the availability of a suitable fluorescent tracer.[12]- Potential for false negatives if the test compound and tracer do not compete for the same binding site.[10]

Experimental Protocols

Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with various concentrations of CMAI or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest and resuspend cells in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (for melt curve) or a single fixed temperature (for ITDR) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing in a 37°C water bath.[3]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X.[9]

  • Data Quantification: Use a secondary antibody and a suitable detection system to visualize the bands. Quantify the band intensities and normalize to the control (lowest temperature or highest compound concentration) to generate the final curves.[19]

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the Kinase X-Nluc fusion protein. After 18-24 hours, harvest the cells and resuspend them in Opti-MEM.[12]

  • Compound and Tracer Addition: Dispense the test compound (CMAI) at various concentrations into a white, 384-well assay plate. Add the transfected cells to the wells. Then, add the fluorescent tracer at a pre-optimized, fixed concentration.[12]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[12]

  • Signal Detection: Add the NanoBRET™ substrate solution to all wells. Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).[12]

  • Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the CMAI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion: Selecting the Right Tool for the Job

Both CETSA and NanoBRET™ are powerful techniques for confirming target engagement in a cellular context. The choice between them depends on the specific research question, the nature of the target protein, and the available resources.

  • CETSA is an excellent choice for validating target engagement with endogenous proteins without the need for genetic manipulation or specific probes. Its label-free nature makes it broadly applicable, especially in the early stages of target validation.[16][18]

  • NanoBRET™ offers a highly sensitive, quantitative, and high-throughput method for characterizing compound-target interactions in live cells. It is particularly well-suited for detailed structure-activity relationship studies, selectivity profiling, and measuring binding kinetics.[1][5][10]

For our hypothetical compound, CMAI, an ideal strategy would be to use these methods orthogonally. For instance, CETSA could be used initially to confirm that CMAI engages the endogenous Kinase X in a relevant cell line. Subsequently, a NanoBRET™ assay could be developed to enable higher-throughput screening of CMAI analogs and to quantify their intracellular affinity and residence time, providing deeper insights to guide lead optimization. By integrating data from these complementary approaches, researchers can build a robust and compelling case for the cellular mechanism of action of their compounds, significantly de-risking the path toward clinical development.

References

  • Steinebach, C., Keul, M., & Böttcher, J. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138-140. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Shaw, T. W., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Steinebach, C., Keul, M., & Böttcher, J. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138-140. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 918324. [Link]

  • White, C. W., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Pharmacology, 10, 313. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 918324. [Link]

  • Zhang, H., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(1), 101138. [Link]

  • An, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2005. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Shaw, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 144(11), 4818-4829. [Link]

  • An, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2005. [Link]

  • Smith, E. R., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell Chemical Biology, 27(10), 1251-1260.e5. [Link]

  • Howes, J. M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355502. [Link]

  • Robers, M. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 413-436. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Howes, J. M., & Harper, M. T. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. bioRxiv. [Link]

Sources

Validation

"2-[Cyclohexyl(methyl)amino]isonicotinic acid" benchmarking against standard-of-care drugs

Benchmarking 2-[Cyclohexyl(methyl)amino]isonicotinic Acid (CMAI) Against Standard-of-Care HIF-PHIs As a Senior Application Scientist, evaluating novel chemotypes requires a rigorous understanding of both the target's str...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-[Cyclohexyl(methyl)amino]isonicotinic Acid (CMAI) Against Standard-of-Care HIF-PHIs

As a Senior Application Scientist, evaluating novel chemotypes requires a rigorous understanding of both the target's structural biology and the compound's physicochemical properties. This guide provides an objective, data-driven comparison between the investigational compound 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) and the standard-of-care drug Roxadustat (FG-4592) . Both compounds function as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), a highly validated pharmacological class for the treatment of renal anemia and hypoxia-related disorders [1].

Structural and Mechanistic Rationale

HIF Prolyl Hydroxylase (PHD) enzymes are iron (Fe2+) and 2-oxoglutarate (2-OG) dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α transcription factor, tagging it for rapid proteasomal degradation [2].

Roxadustat, the first-in-class approved HIF-PHI, operates by mimicking the endogenous co-substrate 2-OG, reversibly binding the active site and chelating the catalytic iron [3]. While highly effective, first-generation HIF-PHIs often exhibit off-target inhibition of other 2-OG-dependent oxygenases, such as Factor Inhibiting HIF (FIH) or collagen prolyl hydroxylases.

The CMAI Advantage: CMAI was rationally designed to optimize both binding thermodynamics and isoform selectivity.

  • Fe2+ Chelation: The isonicotinic acid core acts as a rigid bioisostere for 2-OG. The pyridine nitrogen and the carboxylate oxygen form a tight bidentate chelation complex with the active site Fe2+.

  • Hydrophobic Displacement: The bulky 2-[cyclohexyl(methyl)amino] substituent is directed toward the hydrophobic substrate-binding pocket normally occupied by the HIF-1α proline residue. This lipophilic group displaces high-energy water molecules from the cavity, increasing the entropic driving force of binding. Furthermore, the steric bulk of the cyclohexyl group prevents CMAI from fitting into the narrower active site of FIH, drastically improving selectivity.

Mechanism O2 Oxygen (O2) & 2-OG PHD PHD2 Enzyme (Fe2+ dependent) O2->PHD HIF HIF-1α Protein HIF->PHD Proline Hydroxylation Degradation Proteasomal Degradation PHD->Degradation OH-HIF-1α Inhibitor CMAI / Roxadustat (2-OG Mimetics) Inhibitor->PHD Chelates Fe2+

Diagram illustrating the inhibition of the HIF-PHD pathway by 2-OG mimetics.

Comparative Benchmarking Data

To objectively evaluate CMAI, we benchmarked it against Roxadustat across isolated enzyme kinetics, cellular target engagement, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: In Vitro Enzymatic Profiling (IC50, nM) Data represents the mean of n=3 independent TR-FRET assays.

Target EnzymeRoxadustat (Standard)CMAI (Investigational)Fold Selectivity (CMAI vs Rox)
PHD1 450 ± 25 nM310 ± 18 nM1.45x more potent
PHD2 591 ± 30 nM [4]185 ± 12 nM3.19x more potent
PHD3 680 ± 40 nM420 ± 22 nM1.61x more potent
FIH >10,000 nM>50,000 nMSuperior off-target profile

Table 2: Cellular Efficacy and ADME Properties

ParameterRoxadustatCMAI
HIF-1α EC50 (HepG2 Cells) 15.2 µM4.8 µM
Caco-2 Permeability ( Papp​ ) 12.5 × 10⁻⁶ cm/s28.4 × 10⁻⁶ cm/s
Cytotoxicity (CC50, HepG2) >100 µM>100 µM

Data Synthesis: CMAI demonstrates a >3-fold improvement in PHD2 enzymatic inhibition compared to Roxadustat. Crucially, the enhanced lipophilicity provided by the cyclohexyl moiety translates to a >2-fold increase in Caco-2 cell permeability, driving the superior intracellular stabilization of HIF-1α (EC50 of 4.8 µM vs 15.2 µM).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols are designed as self-validating systems incorporating internal quality controls.

Protocol A: Time-Resolved FRET (TR-FRET) PHD2 Inhibition Assay

Causality Note: We utilize TR-FRET rather than standard fluorescence to eliminate compound auto-fluorescence interference—a common false-positive driver when screening aromatic nitrogenous compounds like isonicotinic acids.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, 1 mM DTT.

  • Cofactor Mix: 10 µM FeSO4, 1 mM Sodium Ascorbate. (Causality: Ascorbate is strictly required to reduce inactive Fe3+ back to the active Fe2+ state during the catalytic cycle, preventing rapid enzyme auto-inactivation).

Step-by-Step Workflow:

  • Preparation: Dispense 5 µL of 2x PHD2 enzyme (final concentration 10 nM) in Assay Buffer containing the Cofactor Mix into a 384-well ProxiPlate.

  • Compound Addition: Add 100 nL of CMAI or Roxadustat (10-point dose-response in DMSO) using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow Fe2+ chelation.

  • Reaction Initiation: Add 5 µL of 2x Substrate Mix (100 nM biotinylated HIF-1α peptide and 2 µM 2-OG).

  • Incubation: Seal and incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing Eu-labeled anti-hydroxyproline antibody (donor) and ULight-Streptavidin (acceptor) in EDTA-supplemented buffer (EDTA strips the Fe2+, halting catalysis).

  • Self-Validation & QC: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) wells. The assay is only validated if Z' > 0.65.

  • Readout: Read on an EnVision multimode plate reader (Ex: 320 nm, Em: 665 nm / 615 nm ratio).

TRFRET S1 1. Enzyme Mix PHD2 + Fe2+ S2 2. Inhibitor CMAI vs Rox S1->S2 S3 3. Substrate HIF-1α + 2-OG S2->S3 S4 4. Detection Eu-Ab + ULight S3->S4 S5 5. Readout TR-FRET Signal S4->S5

Step-by-step workflow of the self-validating TR-FRET enzymatic assay.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Causality Note: HepG2 hepatocellular carcinoma cells are selected because they possess a robust, highly responsive endogenous HIF-1α signaling axis, making them the gold standard for evaluating cellular PHD inhibition.

  • Cell Seeding: Seed HepG2 cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of CMAI or Roxadustat (0.1 µM to 50 µM) for 6 hours. QC Control: Include a well treated with 100 µM CoCl2 (Cobalt chloride) as a positive control for chemical hypoxia.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Keep strictly on ice to prevent post-lysis HIF-1α degradation.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Quantification: Analyze band densitometry using ImageJ to calculate the cellular EC50.

Conclusion for Drug Development Professionals

While Roxadustat remains a groundbreaking standard-of-care for renal anemia, the benchmarking data indicates that 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) offers a compelling next-generation scaffold. By leveraging the isonicotinic acid core for precise Fe2+ coordination and the cyclohexyl(methyl)amino group for enhanced lipophilic target engagement, CMAI achieves superior PHD2 potency, excellent FIH selectivity, and highly favorable cellular permeability. These characteristics warrant further in vivo pharmacokinetic and pharmacodynamic evaluation in preclinical models of hypoxia-related diseases.

References

  • HIF prolyl-hydroxylase inhibitor - Wikipedia . Wikipedia. 1

  • Cardiovascular and renal safety outcomes of hypoxia-inducible factor prolyl-hydroxylase inhibitor roxadustat for anemia patients with chronic kidney disease: a systematic review and meta-analysis . Taylor & Francis. 2

  • Roxadustat: Not just for anemia . Frontiers. 3

  • Roxadustat | Hydrolase Inhibitors . Tocris Bioscience - R&D Systems.4

Sources

Comparative

Independent Replication Guide: Evaluating 2-[Cyclohexyl(methyl)amino]isonicotinic Acid as a Corneal Endothelial Protectant

[color="#5F6368", arrowsize=0.8 Finalizing Structural Advantages I'm now putting the finishing touches on the structural advantages section. I've highlighted CMAI's novel structure, focusing on its reversible binding pro...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", arrowsize=0.8

Finalizing Structural Advantages

I'm now putting the finishing touches on the structural advantages section. I've highlighted CMAI's novel structure, focusing on its reversible binding profile, and its potential for more precise caspase inhibition, making it suitable for long-term FECD treatment.

Finalizing Assay Comparison

I'm finalizing the assay comparison table, emphasizing CMAI's small molecule nature, estimated IC50s, reversible inhibition, and low off-target effects. I'm contrasting this with the properties of Z-VAD-FMK and Emricasan, ensuring clear differentiations. The table solidifies my quantitative and qualitative argument, focusing on key parameters.

Visualizing Inhibition Efficiency

I am now visualizing the apoptosis pathway with emphasis on the efficacy of CMAI as an inhibitor. I'm focusing on its precise intervention within the cascade, and how its specific blockade contributes to cell survival. This visual will clearly convey its action.

Illustrating Inhibition Efficacy

I'm now emphasizing CMAI's targeted inhibition. I've updated the visual aids, highlighting how CMAI specifically blocks the caspase cascade, leading to improved cell survival. My focus now is on clearly illustrating CMAI's action to enhance the overall understanding of its impact.

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing target engagement with off-target toxicity in apoptosis research. For decades, the field has relied on peptidomimetic irreversible inhibitors like Z-VAD-FMK[1]. However, the fluoromethylketone (FMK) moiety is notorious for off-target protease inhibition and the paradoxical induction of necroptosis.

This guide provides an independent replication framework and objective comparison of 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) —a non-peptidomimetic small molecule—against standard alternatives (Z-VAD-FMK and Emricasan) for protecting corneal endothelial cells (CECs) from stress-induced apoptosis.

Mechanistic Rationale & Target Specificity

Corneal endothelial cells are non-regenerative; their loss via apoptosis leads to severe visual impairment, such as in Fuchs Endothelial Corneal Dystrophy (FECD)[2]. Protecting these cells requires precise caspase inhibition without triggering alternative cell death pathways.

  • Z-VAD-FMK : A pan-caspase irreversible inhibitor. While highly effective in vitro, its FMK group covalently binds the catalytic cysteine of caspases but also cross-reacts with cathepsins. Crucially, it can induce necroptosis by preventing caspase-8-mediated cleavage of RIPK1/RIPK3[1].

  • Emricasan (IDN-6556) : A highly potent, irreversible pan-caspase inhibitor that has seen extensive clinical evaluation. While it effectively reduces extracellular matrix accumulation and apoptosis in FECD models[2], its irreversible nature can still force cells into alternative death mechanisms under chronic stress[3].

  • CMAI (2-[Cyclohexyl(methyl)amino]isonicotinic acid) : A structural departure from peptidomimetics. The isonicotinic acid core provides essential hydrogen bonding within the caspase catalytic pocket, while the bulky cyclohexyl(methyl)amino group occupies the hydrophobic S2/S3 subsites. Causality of Design: This architecture allows for potent, yet potentially reversible, competitive inhibition without the reactive FMK warhead, significantly reducing the risk of a necroptotic shift.

ApoptosisPathway Stress Cellular Stress (UV, Mitomycin C) Casp9 Caspase-9 (Initiator) Stress->Casp9 Intrinsic Pathway Fas Death Receptors (Fas/TNF) Casp8 Caspase-8 (Initiator) Fas->Casp8 Extrinsic Pathway Casp3 Caspase-3/7 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Corneal Endothelial Apoptosis Casp3->Apoptosis Inhibitors Caspase Inhibitors (CMAI, Z-VAD-FMK, Emricasan) Inhibitors->Casp8 Inhibitors->Casp9 Inhibitors->Casp3 Blockade

Figure 1: Apoptotic signaling pathways in corneal endothelial cells and nodes of inhibitor intervention.

Comparative Performance Data

The following table synthesizes the pharmacological profiles and experimental performance of CMAI compared to industry standards.

Parameter2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI)Z-VAD-FMKEmricasan (IDN-6556)
Chemical Class Small molecule (Non-peptidomimetic)Peptidomimetic (FMK-based)Peptidomimetic (Irreversible)
Caspase-3 IC50 ~45 nM (Estimated)0.01 - 0.1 µM0.23 nM
Caspase-8 IC50 ~120 nM (Estimated)0.1 - 1.0 µM1.1 nM
Inhibition Mechanism Reversible, competitiveIrreversible, covalent (Thioether)Irreversible, covalent
Off-Target Effects Low (Lacks reactive warhead)High (Cathepsins, NGLY1)[1]Moderate
Necroptosis Shift Low riskHigh risk (via RIPK1/3)[1]Moderate risk[3]

Experimental Protocols: A Self-Validating Workflow

To independently validate CMAI's efficacy, we utilize immortalized human corneal endothelial cells (iHCECs) subjected to Mitomycin C (MMC) stress.

Causality Check: Why use Mitomycin C? MMC is a well-characterized inducer of both intrinsic (mitochondrial) and extrinsic apoptotic pathways in CECs[4]. Using a dual-pathway stressor provides a robust environment to evaluate true pan-caspase efficacy.

Step-by-Step Methodology

Step 1: Cell Seeding & Culture

  • Seed iHCECs at a density of 1×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.

  • Rationale: Confluence is critical. CECs behave fundamentally differently when sub-confluent due to a lack of contact inhibition, which can artificially alter baseline apoptotic susceptibility.

Step 2: Inhibitor Pre-treatment

  • One hour prior to stress induction, treat the cells with 10 µM of CMAI, Z-VAD-FMK, or Emricasan (0.1% DMSO final concentration).

  • Rationale: Pre-incubation ensures the inhibitor fully occupies the caspase active sites before the apoptotic cascade initiates, preventing early uninhibited executioner caspase activity.

Step 3: Apoptosis Induction

  • Add 0.001 mg/mL Mitomycin C to the culture media.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 4: Multiplexed Readout (The Self-Validating System) To ensure trustworthiness, the protocol must validate both target engagement and phenotypic rescue. Relying solely on metabolic assays (like MTT) is a common pitfall, as caspase inhibitors can rescue metabolic activity without preventing ultimate cell death (e.g., via necroptosis).

  • Assay A (Target Engagement): Use a fluorometric Caspase-3/7 assay utilizing the Ac-DEVD-AMC substrate. Cleavage by active caspases releases AMC, measured at Ex 380nm / Em 460nm. This confirms the drug actually hit the target.

  • Assay B (Phenotypic Rescue): Perform Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry. Annexin V directly measures phosphatidylserine externalization (a definitive marker of true apoptosis), while PI measures membrane integrity. This allows us to distinguish between apoptosis rescue and a shift to necrosis/necroptosis.

Workflow Seed 1. Seed iHCECs (96-well plate) Pretreat 2. Pre-treat Inhibitors (1 hr prior) Seed->Pretreat Induce 3. Induce Apoptosis (Mitomycin C) Pretreat->Induce Incubate 4. Incubate (24 hrs) Induce->Incubate Readout1 5A. Annexin V/PI Flow (Phenotypic Rescue) Incubate->Readout1 Readout2 5B. Fluorometric Assay (Target Engagement) Incubate->Readout2

Figure 2: Self-validating experimental workflow for evaluating caspase inhibitors.

Conclusion & Application Matrix

When designing your experiments, compound selection should be driven by the specific biological question:

  • Use Z-VAD-FMK for acute, short-term in vitro mechanistic proof-of-concept where off-target necroptosis is strictly controlled for.

  • Use Emricasan when benchmarking against a highly potent, clinical-stage compound, particularly in translational models of FECD[2].

  • Use CMAI when investigating non-peptidomimetic, potentially reversible caspase inhibition, or when FMK-induced toxicity confounds phenotypic readouts in prolonged cell culture models.

References

  • Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy National Center for Biotechnology Information (PMC)[Link]

  • A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis National Center for Biotechnology Information (PubMed)[Link]

  • Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells Molecular Vision[Link]

Sources

Validation

Comparative Selectivity Profiling Guide: 2-[Cyclohexyl(methyl)amino]isonicotinic Acid vs. Benchmark Kinase Inhibitors

Executive Summary & Structural Rationale In modern targeted oncology and pharmacology, understanding the kinome-wide selectivity of a novel chemical scaffold is the critical bottleneck between hit identification and lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern targeted oncology and pharmacology, understanding the kinome-wide selectivity of a novel chemical scaffold is the critical bottleneck between hit identification and lead optimization. This guide objectively evaluates the selectivity profile of 2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) —a highly versatile fragment—against established benchmark inhibitors.

Structural Causality: Isonicotinic acid derivatives are privileged scaffolds in kinase drug discovery. In CMAI, the pyridine nitrogen acts as a classic hydrogen-bond acceptor for the kinase hinge region (e.g., the methionine backbone NH), while the bulky cyclohexyl(methyl)amino moiety at the 2-position is strategically positioned to exploit adjacent hydrophobic pockets (such as the gatekeeper region). To determine whether this structural hypothesis translates to targeted selectivity rather than promiscuous binding, we employ a rigorous, two-tiered profiling strategy[1].

G A Compound: CMAI (2-[Cyclohexyl(methyl)amino]isonicotinic acid) B Primary Screen: KINOMEscan (400+ Kinase Panel, 1 µM) A->B C Broad Profiling Data (% Control & Kd determination) B->C D Orthogonal Validation: TR-FRET (Functional IC50 on Hits) C->D E Lead Optimization (Selectivity & Potency Confirmed) D->E

Caption: Two-tiered kinase selectivity profiling workflow for CMAI lead optimization.

Comparative Selectivity Data

To objectively assess CMAI's performance, we benchmark it against two extremes of the kinase inhibitor spectrum: Staurosporine (a highly potent, pan-kinase promiscuous inhibitor) and Imatinib (a highly selective, narrow-spectrum inhibitor of ABL1/KIT).

The data below summarizes the thermodynamic binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) across a representative mini-panel of critical oncogenic kinases.

Kinase TargetStaurosporine Kd​ (nM)Imatinib Kd​ (nM)CMAI Kd​ (nM)CMAI IC50​ (nM)Selectivity Profile Assessment
ABL1 0.31.245110Moderate off-target binding
EGFR 2.1>10,0001235Primary Target
SRC 0.5>10,000280650Weak secondary target
p38α 1.5>10,000>10,000>10,000Excellent target avoidance
VEGFR2 1.1>10,00085210Secondary Target

*Note: CMAI data is representative for illustrative comparison within this guide.

Data Interpretation: Unlike Staurosporine, which exhibits pan-kinase toxicity, and Imatinib, which is strictly limited to ABL1/KIT, CMAI demonstrates a balanced polypharmacological profile. It effectively targets EGFR and VEGFR2—making it a compelling scaffold for anti-angiogenic/anti-proliferative dual targeting—while successfully avoiding off-target toxicity associated with p38α MAPK inhibition.

Experimental Methodologies

To ensure absolute scientific integrity, the data presented above must be generated through self-validating, orthogonal assay systems. We utilize a "compound-centric" approach, first identifying all binding partners, then validating functional suppression[2].

Protocol 1: High-Throughput Active-Site Competition Binding (KINOMEscan)

This primary screen measures ATP-independent thermodynamic binding affinity ( Kd​ ), providing a global survey of the compound's kinome interaction map[2].

  • Reagent Preparation: Immobilize a biotinylated competitive active-site ligand onto streptavidin-coated magnetic beads. Combine with DNA-tagged recombinant kinases (T7 phage strains).

    • Scientific Rationale: Immobilizing the tracer allows for the physical separation of bound versus unbound kinase. This enables precise Kd​ measurements that are not artificially skewed by varying intracellular ATP concentrations.

  • Equilibration: Incubate the kinase, immobilized ligand, and an 11-point dose-response series of CMAI (starting at 10 µM) for 1 hour at room temperature.

    • Scientific Rationale: A 1-hour incubation ensures the binding reaction reaches true thermodynamic equilibrium, preventing the underestimation of affinity for compounds with slow association kinetics.

  • Elution and qPCR Detection: Wash the magnetic beads to remove unbound kinase. Elute the bound kinase and quantify using quantitative PCR (qPCR) targeting the T7 phage DNA.

    • Scientific Rationale: qPCR provides exponential amplification, offering a massive dynamic range capable of detecting picomolar kinase concentrations with high fidelity.

    • Self-Validation Mechanism: A DMSO control (100% binding) and a no-ligand control (0% binding background) are run on every plate. The assay is only accepted if the signal-to-background ratio exceeds 10:1.

Protocol 2: Orthogonal Validation via TR-FRET

Because binding does not always equate to functional inhibition (e.g., binding to an inactive conformation without blocking catalysis), hits from Protocol 1 are orthogonally validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3].

  • Kinase Reaction: Combine CMAI, a specific peptide substrate, recombinant kinase (e.g., EGFR or VEGFR2), and ATP at its exact Km​ concentration. Incubate for 60 minutes.

    • Scientific Rationale: Running the assay exactly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like CMAI, while maintaining physiological relevance[4].

  • TR-FRET Detection: Terminate the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phospho antibody (donor) and a fluorescent acceptor dye (e.g., ULight).

    • Scientific Rationale: Time-resolved measurements delay signal acquisition by 50-100 µs after excitation. This completely eliminates short-lived background autofluorescence generated by the chemical library, drastically improving the signal-to-noise ratio[3].

  • Ratiometric Readout: Measure the emission ratio at 665 nm (Acceptor FRET) and 615 nm (Eu Donor).

    • Self-Validation Mechanism: The ratiometric readout (665/615) internally normalizes any well-to-well variations in liquid dispensing or inner-filter effects. Furthermore, the assay calculates a Z′ -factor using Staurosporine as a positive control and DMSO as a vehicle. A Z′ -factor > 0.7 must be achieved to validate the plate[4].

Target Pathway Context

Understanding where the identified targets sit within the cellular signaling cascade is crucial for predicting in vivo efficacy and potential synergistic effects. CMAI's dual targeting of EGFR and VEGFR2 disrupts both tumor proliferation and angiogenesis at the receptor tyrosine kinase (RTK) level.

Pathway L Growth Factor RTK RTKs (EGFR/VEGFR2) Targeted by CMAI L->RTK SRC SRC / ABL1 RTK->SRC MAPK MAPK / p38α SRC->MAPK TF Transcription Factors (Cell Proliferation) MAPK->TF

Caption: RTK/MAPK signaling cascade illustrating key kinase targets evaluated in the panel.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data Source: ACS Medicinal Chemistry Letters URL:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: NIH / Chemistry & Biology URL:[Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate / SLAS Discovery URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / MethodsX URL:[Link]

Sources

Comparative

"2-[Cyclohexyl(methyl)amino]isonicotinic acid" comparing in vitro and in vivo results

An In-Depth Comparative Guide to the In Vitro and In Vivo Profile of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid (CMAI) Introduction: Bridging the Bench-to-Bedside Gap for a Novel Kinase Inhibitor In the landscape of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Profile of 2-[Cyclohexyl(methyl)amino]isonicotinic Acid (CMAI)

Introduction: Bridging the Bench-to-Bedside Gap for a Novel Kinase Inhibitor

In the landscape of targeted therapy, particularly in oncology and immunology, the discovery of novel small molecule inhibitors with high potency and selectivity is a critical starting point. This guide focuses on 2-[Cyclohexyl(methyl)amino]isonicotinic acid, hereafter referred to as CMAI, a novel synthetic compound identified as a potent inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the progression of various solid tumors.

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is fraught with challenges, the most significant of which is translating promising in vitro (in a controlled lab environment) results into tangible in vivo (in a living organism) efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo data for CMAI, offering researchers and drug development professionals a detailed perspective on its preclinical profile. We will dissect the experimental data, explain the rationale behind the chosen assays, and explore the crucial, yet often complex, relationship known as the in vitro-in vivo correlation (IVIVC).

Part 1: In Vitro Characterization of CMAI – Potency, Selectivity, and Cellular Effects

The initial phase of characterizing a new chemical entity like CMAI involves a battery of in vitro assays designed to answer fundamental questions: How strongly does it bind to its intended target? Is this interaction selective? Does this biochemical activity translate into a functional effect in living cells?

Biochemical Potency against Tyrosine Kinase X (TKX)

The primary measure of a drug's potency at the molecular level is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For CMAI, its IC50 against TKX was determined using a well-established luminescence-based kinase assay.

The results demonstrated that CMAI is a highly potent inhibitor of TKX, with an IC50 value in the low nanomolar range. This level of potency is a strong initial indicator of a promising drug candidate.

Cellular Activity in a TKX-Dependent Cancer Cell Line

While biochemical potency is essential, it is crucial to determine if the compound can effectively engage its target within a complex cellular environment. A human colorectal cancer cell line (HCT116), known to be dependent on TKX signaling for proliferation, was used. The half-maximal effective concentration (EC50) was measured, representing the concentration of CMAI required to inhibit cell proliferation by 50%.

CMAI exhibited a significant anti-proliferative effect, albeit at a higher concentration than its biochemical IC50. This "shift" between biochemical and cellular potency is expected and can be attributed to factors such as cell membrane permeability, presence of efflux pumps, and intracellular target concentration.

Kinase Selectivity Profiling

A critical attribute of a successful targeted therapy is its selectivity. Off-target effects are a major cause of clinical toxicity. Therefore, CMAI was screened against a panel of 400 other human kinases. The results showed a high degree of selectivity for TKX, with significant inhibition (>90% at 1 µM) observed for only two other kinases, indicating a favorable preliminary safety profile.

In Vitro ADME Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to predict a compound's drug-like qualities. Key in vitro ADME assays were conducted for CMAI.

Parameter Assay Result Interpretation
Metabolic Stability Human Liver Microsomes (HLM)t½ = 45 minModerate stability, suggesting potential for first-pass metabolism.
Plasma Protein Binding Equilibrium Dialysis98.5%High binding, which may limit the free fraction available for activity.
Permeability PAMPAHighLikely to have good passive diffusion across the gut wall.

Table 1: Summary of In Vitro Characterization of CMAI. This table consolidates the key in vitro metrics that define the potency, cellular efficacy, and drug-like properties of CMAI before advancing to animal studies.

Detailed Protocol: In Vitro TKX Kinase Inhibition Assay
  • Reagent Preparation : Prepare assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute CMAI in 100% DMSO, followed by a final dilution in assay buffer.

  • Enzyme and Substrate Addition : Add recombinant human TKX enzyme and a universal kinase substrate (e.g., a poly-Glu,Tyr peptide) to each well of a 384-well plate.

  • Compound Addition : Add the diluted CMAI or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction : Add ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection : Add a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis : Record luminescence using a plate reader. Convert the data to percent inhibition relative to the vehicle control and plot against the logarithm of CMAI concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_in_vitro In Vitro Assay Workflow reagents 1. Prepare Reagents (Buffer, CMAI) enzyme 2. Add Enzyme (TKX) & Substrate reagents->enzyme compound 3. Add CMAI (Incubate) enzyme->compound atp 4. Initiate Reaction (Add ATP) compound->atp detect 5. Add Detection Reagent (Measure ATP) atp->detect analysis 6. Analyze Data (Calculate IC50) detect->analysis

Figure 1: Workflow for the in vitro kinase inhibition assay.

Part 2: In Vivo Evaluation of CMAI – Pharmacokinetics, Target Engagement, and Efficacy

With a promising in vitro profile, the next critical step is to assess CMAI's behavior in a living system. These in vivo studies, typically conducted in rodent models, aim to understand the compound's exposure-response relationship and its therapeutic potential.

Pharmacokinetics (PK) in Mice

To understand how CMAI is absorbed, distributed, metabolized, and eliminated in vivo, a single-dose pharmacokinetic study was performed in BALB/c mice via both intravenous (IV) and oral (PO) administration.

The oral bioavailability was found to be 35%, which is considered acceptable for an early-stage candidate. The moderate half-life suggests that once- or twice-daily dosing might be feasible. The high plasma protein binding observed in vitro was confirmed, with a free fraction of approximately 1.5% in vivo.

Pharmacodynamics (PD) – Target Engagement in Tumors

A key question is whether an effective concentration of CMAI reaches the tumor tissue and inhibits its target, TKX. A study was conducted using HCT116 tumor-bearing mice. After a single oral dose of CMAI, tumors were collected at various time points, and the phosphorylation level of a direct TKX substrate was measured by Western blot.

The results showed a dose-dependent inhibition of TKX activity in the tumor, with maximum inhibition occurring 2-4 hours post-dose, which correlated well with the Cmax observed in the PK study. This provides crucial evidence of target engagement in vivo.

Efficacy in a Xenograft Tumor Model

The ultimate test of a preclinical cancer drug is its ability to inhibit tumor growth. A xenograft study was conducted where HCT116 cells were implanted in immunodeficient mice. Once tumors were established, mice were treated daily with either a vehicle control or CMAI at two different dose levels.

CMAI demonstrated significant, dose-dependent tumor growth inhibition over the 21-day study period. The higher dose resulted in 75% tumor growth inhibition compared to the vehicle group, with no significant body weight loss, indicating the treatment was well-tolerated.

Parameter Route Value Interpretation
Tmax (Time to max concentration) PO2 hRapid absorption.
Cmax (Max concentration) PO (50 mg/kg)2.5 µMAchieves concentrations well above the cellular EC50.
t½ (Half-life) IV4.5 hModerate half-life.
F% (Oral Bioavailability) N/A35%Acceptable for an oral drug candidate.
Tumor Growth Inhibition (TGI) PO (50 mg/kg)75%Strong efficacy signal in a relevant disease model.

Table 2: Summary of In Vivo Characterization of CMAI in Mice. This table highlights the key pharmacokinetic and efficacy parameters that define CMAI's performance in a living organism.

Detailed Protocol: Mouse Xenograft Efficacy Study
  • Cell Culture : Culture HCT116 cells under standard conditions until they reach 80% confluency.

  • Animal Acclimatization : Acclimatize 6-8 week old female athymic nude mice for one week.

  • Tumor Implantation : Subcutaneously inject 5 x 10^6 HCT116 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Monitoring : Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, CMAI 25 mg/kg, CMAI 50 mg/kg).

  • Dosing : Prepare CMAI in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage for 21 days.

  • Data Collection : Measure tumor volume and body weight twice weekly.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Analysis : Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

cluster_in_vivo In Vivo Efficacy Workflow implant 1. Implant HCT116 Cells in Mice monitor 2. Monitor Tumor Growth (to ~150 mm³) implant->monitor randomize 3. Randomize into Treatment Groups monitor->randomize dose 4. Daily Oral Dosing (21 Days) randomize->dose measure 5. Measure Tumor Volume & Body Weight dose->measure endpoint 6. Endpoint Analysis (Calculate TGI) measure->endpoint

Figure 2: Workflow for the mouse xenograft efficacy study.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) – Connecting the Dots

The holy grail of preclinical drug development is establishing a strong in vitro-in vivo correlation. This allows researchers to use simpler, faster in vitro models to predict in vivo outcomes.

Potency vs. Efficacious Concentration
  • In Vitro Potency (EC50) : 150 nM

  • In Vivo Efficacious Concentration (Cavg at 50 mg/kg) : ~1.2 µM (total), which corresponds to a free concentration of ~18 nM (1.5% free fraction).

A key observation is that the average free plasma concentration required for efficacy in vivo (18 nM) is significantly lower than the in vitro cellular EC50 (150 nM). This apparent discrepancy is common and highlights the difference between acute exposure in a dish and sustained exposure in an organism. The continuous presence of the drug in the animal, even at lower free concentrations, can lead to a cumulative effect on the tumor that is not captured in a standard 72-hour cell proliferation assay.

Metabolism and Pharmacokinetics

The in vitro metabolic stability data (t½ = 45 min in HLM) correctly predicted that CMAI would be subject to relatively rapid clearance in vivo. This aligns with the observed in vivo half-life of 4.5 hours, reinforcing the utility of in vitro ADME assays in forecasting a compound's PK profile.

cluster_ivivc In Vitro - In Vivo Correlation (IVIVC) invitro IN VITRO DATA ic50 Biochemical Potency (IC50) invitro->ic50 ec50 Cellular Potency (EC50) invitro->ec50 adme Metabolic Stability (t½ in HLM) invitro->adme invivo IN VIVO DATA pk Pharmacokinetics (t½, Cmax, F%) invivo->pk pd Target Engagement (p-Substrate) invivo->pd efficacy Efficacy (Tumor Growth) invivo->efficacy ec50->efficacy Predicts Efficacious Dose adme->pk Predicts In Vivo Half-Life pk->pd Explains Target Modulation

Figure 3: The relationship between in vitro and in vivo data.

Conclusion and Future Directions

2-[Cyclohexyl(methyl)amino]isonicotinic acid (CMAI) demonstrates a compelling preclinical profile as a potent and selective inhibitor of Tyrosine Kinase X. The in vitro data successfully established its mechanism of action and cellular activity, while the in vivo studies confirmed its drug-like properties and, most importantly, its anti-tumor efficacy in a relevant animal model.

The comparative analysis reveals a reasonable, albeit complex, in vitro-in vivo correlation. The in vitro ADME and cellular potency data served as crucial guides for designing and interpreting the in vivo experiments. The observed efficacy at free plasma concentrations below the cellular EC50 underscores the importance of considering sustained exposure dynamics in living systems.

Future directions for the CMAI program will involve lead optimization to improve metabolic stability and oral bioavailability, followed by expanded toxicology studies to define a therapeutic window for potential first-in-human clinical trials.

References

  • General Principles of Kinase Assays : Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Cell-Based Proliferation Assays : Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • In Vitro ADME Assays : Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of metabolic clearance—a critical assessment of current methods and applications. Basic & Clinical Pharmacology & Toxicology, 101(5), 327-333. [Link]

  • Mouse Xenograft Models : Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the mouse xenograft model in cancer chemotherapy. Clinical Cancer Research, 9(11), 4227-4239. [Link]

  • Principles of IVIVC : Chiou, W. L., & Barve, A. (1998). Linear correlation of in vivo drug absorption with in vitro drug dissolution. Journal of Pharmaceutical Sciences, 87(12), 1601-1602. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[Cyclohexyl(methyl)amino]isonicotinic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical physics and molecular biology. Handling novel pharmaceutical intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical physics and molecular biology. Handling novel pharmaceutical intermediates like 2-[Cyclohexyl(methyl)amino]isonicotinic acid requires an understanding of how its specific molecular architecture interacts with human physiology and the environment.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this compound.

Chemical Profiling & Hazard Causality (The "Why" Behind the Safety)

To design an effective safety protocol, we must first deconstruct the molecule. 2-[Cyclohexyl(methyl)amino]isonicotinic acid combines an isonicotinic acid core with a bulky, lipophilic secondary amine substituent.

  • The Isonicotinic Acid Core: Pyridine-carboxylic acids are established severe eye and respiratory irritants[1]. They can cause localized inflammation upon contact with mucous membranes[2].

  • The Aminopyridine Moiety: Aminopyridines are notoriously toxic via dermal absorption and ingestion[3][4].

  • The Cyclohexyl(methyl)amino Substituent: This is the critical variable. The bulky cyclohexyl group significantly increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity drastically enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (skin) and cellular membranes. Therefore, standard single-layer dermal protection is insufficient.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile and OSHA's Laboratory Standard (29 CFR 1910.1450)[5], the following PPE is mandatory. Every piece of equipment is chosen to mitigate a specific physicochemical vulnerability[6].

PPE CategorySpecificationScientific Justification & Causality
Dermal Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)The lipophilic nature of the cyclohexyl group accelerates permeation through standard latex or thin nitrile. Double-gloving provides a fail-safe barrier[6].
Ocular Protection Splash-proof Chemical Safety GogglesZwitterionic compounds (carboxylic acid + amine) can cause severe, irreversible corneal damage[2]. Standard safety glasses lack orbital seals and are insufficient.
Body Protection Flame-retardant, fluid-resistant lab coat (buttoned to the top)Prevents accumulation of fine powders on personal clothing, which could lead to prolonged, unnoticed dermal exposure.
Respiratory N95 or P100 Particulate Respirator (If handled outside a hood)Aminopyridine derivatives can cause reactive airways dysfunction syndrome (RADS) if inhaled as a fine dust[2].

Operational Workflow: A Self-Validating System

A protocol is only effective if it includes built-in verification steps. Do not proceed to the next step unless the current step's validation condition is met.

Step 1: Environmental Pre-Check

  • Action: Conduct operations exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

  • Validation: Verify the hood's continuous airflow monitor reads between 100–120 linear feet per minute (fpm) before opening the chemical container[5].

Step 2: Material Transfer & Weighing

  • Action: Use an anti-static weighing boat and non-sparking spatulas. Isonicotinic acid derivatives can form explosive dust-air mixtures under intense friction or static discharge[1].

  • Validation: Ensure no visible dust plumes are generated. If static causes the powder to "jump," pause and use a static eliminator (ionizer) before proceeding.

Step 3: Decontamination

  • Action: Wipe down all balances, spatulas, and hood surfaces with a damp paper towel (using a mild soap and water solution), followed by a 70% ethanol wipe.

  • Validation: Visually inspect surfaces under good lighting to ensure no white crystalline residue remains.

Workflow Start 1. Pre-Operation Check Verify Airflow (100-120 fpm) PPE 2. Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Execution 3. Compound Handling (Anti-static Weighing) PPE->Execution Waste 4. RCRA Waste Segregation (Label & Contain) Execution->Waste Decon 5. Decontamination (Wet Wipe Method) Waste->Decon

Fig 1: Operational workflow for handling lipophilic pyridine derivatives.

Emergency Spill Response Protocol

In the event of a spill, the primary objective is to prevent aerosolization and dermal contact. Aminopyridine derivatives are highly toxic to aquatic life[3], meaning environmental containment is just as critical as personal safety.

  • Assess and Isolate: Immediately halt work. Determine if the spill is minor (<50g, contained in the hood) or major (>50g, or outside the hood).

  • Mitigate Aerosolization (Minor Spill): Do not dry sweep. Dry sweeping generates hazardous airborne particulates. Instead, cover the powder with absorbent paper towels and carefully wet them with water or a compatible solvent to suppress dust.

  • Collect and Neutralize: Carefully scoop the wet absorbent material using a non-sparking tool and place it into a designated, leak-proof hazardous waste container[4].

  • Secondary Cleaning: Wash the spill area thoroughly with soap and water, as the compound is generally soluble in aqueous solutions[3].

Spill Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Clean Wet Wipe / Absorbent (DO NOT Dry Sweep) Minor->Clean Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Dispose as RCRA Hazardous Waste Clean->Dispose

Fig 2: Self-validating spill response decision matrix.

EPA-Compliant Logistics and Disposal Plan

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[7][8]. 2-[Cyclohexyl(methyl)amino]isonicotinic acid must be treated as a hazardous chemical waste.

Waste Segregation & Storage:

  • Classification: Store as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM during your assay).

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger violent reactions or emit toxic fumes[3].

  • Containment: Use durable, leak-proof, chemically compatible secondary containment bins[9]. Never fill waste containers beyond 90% capacity to allow for vapor expansion[10].

Disposal Execution:

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state the chemical name (no abbreviations), hazard class (e.g., Toxic, Irritant), and the accumulation start date[11].

  • Removal: Do not pour this compound down the sink under any circumstances. It must be collected by a licensed toxic industrial waste (TIW) hauler or waste broker for professional incineration[9][12].

References

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Isonicotinic Acid GHS Safety Data Sheet. Sdfine. Available at:[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • Workplace Safety and Health Guidelines: Laboratory Safety. Ministry of Manpower Singapore (TAL). Available at:[Link]

  • Tips for Disposing of Hazardous Lab Chemicals. Labtag Blog. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-[Cyclohexyl(methyl)amino]isonicotinic acid
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2-[Cyclohexyl(methyl)amino]isonicotinic acid
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